MAT2A inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJEYLWRAPHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MAT2A Inhibitor 3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability that can be exploited by targeted inhibitors. MAT2A inhibitor 3, a compound identified in patent WO2020123395A1 (compound 24), is a potent inhibitor of MAT2A with an IC50 value of less than 200 nM[1][2]. While detailed public data on this specific molecule is limited, its mechanism of action is understood to align with that of other well-characterized allosteric MAT2A inhibitors. This technical guide will provide an in-depth overview of the core mechanism of action of potent and selective MAT2A inhibitors, using data from representative compounds to illustrate the key principles underlying the therapeutic potential of this compound.
Core Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The primary mechanism of action of MAT2A inhibitors is the induction of synthetic lethality in cancer cells with homozygous deletion of the MTAP gene[3][4]. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins[5].
In normal cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway. However, in MTAP-deleted cancer cells, the accumulation of the metabolite 5'-methylthioadenosine (MTA) occurs. MTA is a potent endogenous inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 makes these cancer cells exquisitely sensitive to reductions in the cellular concentration of SAM.
MAT2A inhibitors exploit this vulnerability by directly inhibiting MAT2A, leading to a significant decrease in SAM levels. The combination of MTA accumulation and SAM depletion results in a profound inhibition of PRMT5 activity, which is essential for the survival of these cancer cells. This selective targeting of MTAP-deleted cancer cells while sparing normal tissues forms the basis of the synthetic lethal therapeutic strategy.
Signaling Pathway and Downstream Effects
The inhibition of MAT2A and the subsequent reduction in PRMT5 activity trigger a cascade of downstream events that ultimately lead to cancer cell death.
Key downstream consequences include:
-
Reduced Symmetric Dimethylarginine (SDMA): PRMT5 is responsible for the symmetric dimethylation of arginine residues on various proteins, including components of the spliceosome. Reduced PRMT5 activity leads to a global decrease in SDMA levels.
-
Altered mRNA Splicing: The hypomethylation of spliceosomal proteins disrupts normal mRNA splicing, leading to the accumulation of improperly processed transcripts and the generation of neoantigens.
-
DNA Damage and Cell Cycle Arrest: The disruption of normal cellular processes, including RNA processing and protein synthesis, leads to the accumulation of DNA damage and cell cycle arrest.
-
Apoptosis: The culmination of these cellular stresses triggers programmed cell death (apoptosis) in the cancer cells.
Quantitative Data for Representative MAT2A Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes key parameters for other well-studied MAT2A inhibitors to provide a comparative context.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular SAM IC50 (MTAP-/- cells) | Cell Proliferation IC50 (MTAP-/- cells) | Reference |
| This compound | MAT2A | <200 nM | Not Available | Not Available | |
| AG-270 | MAT2A | 14 nM | 5.8 nM | Not Specified | |
| IDE397 | MAT2A | Not Specified | Not Specified | Not Specified | |
| PF-9366 | MAT2A | 420 nM | 1.2 µM | >10 µM | |
| SCR-7952 | MAT2A | Not Specified | 1.9 nM | Not Specified | |
| Compound 17 | MAT2A | 0.43 µM | Not Available | 1.4 µM | |
| Compound 28 | MAT2A | 25 nM | Not Available | 250 nM | |
| Compound 39 | MAT2A | High Potency | High Selectivity | Not Specified | |
| Compound 8 | MAT2A | 18 nM | Not Available | 52 nM |
Key Experimental Protocols
MAT2A Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAT2A.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT). Prepare solutions of recombinant human MAT2A, ATP, and L-methionine in the assay buffer.
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in assay buffer.
-
Reaction Setup: In a 384-well plate, add the MAT2A enzyme to each well.
-
Inhibitor Addition: Add the diluted test inhibitor or vehicle control (DMSO) to the respective wells and pre-incubate for a defined period (e.g., 30 minutes at room temperature).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of ATP and L-methionine to all wells.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed. A common method is to measure the inorganic phosphate (PPi and Pi) released using a colorimetric reagent (e.g., Malachite Green).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 630 nm). Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular S-adenosylmethionine (SAM) Level Measurement
This protocol describes the quantification of intracellular SAM levels following treatment with a MAT2A inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) and treat with various concentrations of the MAT2A inhibitor or vehicle control for a specified duration.
-
Cell Lysis and Extraction: Harvest the cells and lyse them using a suitable extraction buffer (e.g., 0.4 M perchloric acid) to release intracellular metabolites.
-
Quantification by LC-MS/MS: Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify SAM levels. A stable isotope-labeled internal standard is typically used for accurate quantification.
-
Data Analysis: Normalize the SAM levels to the total protein concentration or cell number. Calculate the IC50 value for SAM reduction.
Western Blot for Symmetric Di-Methyl Arginine (SDMA)
This method is used to assess the downstream effect of MAT2A inhibition on PRMT5 activity by measuring the levels of SDMA on total cellular proteins.
Methodology:
-
Cell Culture and Treatment: Treat MTAP-deleted cancer cells with the MAT2A inhibitor as described above.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the symmetric di-methyl arginine (sDMA) motif. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in global SDMA levels.
Conclusion
This compound, as a potent inhibitor of MAT2A, is poised to leverage the synthetic lethal relationship between MAT2A inhibition and MTAP deletion in cancer. The core mechanism of action involves the depletion of cellular SAM, leading to the profound inhibition of PRMT5 and a cascade of downstream events including altered mRNA splicing, DNA damage, and ultimately, apoptosis in cancer cells. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and development of MAT2A inhibitors as a promising therapeutic strategy in oncology. Further studies are warranted to fully elucidate the specific pharmacological profile of this compound and its potential for clinical translation.
References
The Rise of MAT2A Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The enzyme Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling target in oncology, particularly for cancers with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This technical guide provides an in-depth overview of the discovery and development of MAT2A inhibitors, detailing their mechanism of action, key chemical compounds, and the experimental methodologies underpinning their evaluation.
The Rationale for MAT2A Inhibition: A Synthetic Lethal Approach
MAT2A is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1][2][3] In normal cells, the metabolic pathway involving methionine is tightly regulated. However, approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is co-located with the tumor suppressor gene CDKN2A.[4][5]
This genetic event leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells with MTAP deletion exquisitely dependent on MAT2A for the production of SAM to maintain PRMT5 function, which is essential for processes like RNA splicing. By inhibiting MAT2A, the production of SAM is reduced, leading to a synthetic lethal effect in MTAP-deleted cancer cells, while largely sparing normal cells.
Below is a diagram illustrating the signaling pathway and the principle of synthetic lethality in MTAP-deleted cancers.
References
An In-depth Technical Guide to MAT2A Inhibitor Target Engagement in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide details the mechanism of action, target engagement, and methods of analysis for Methionine Adenosyltransferase 2A (MAT2A) inhibitors in the context of cancer therapy, with a particular focus on synthetic lethality in MTAP-deleted tumors.
Introduction: MAT2A as a Therapeutic Target in Oncology
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are essential for regulating gene expression and overall cellular homeostasis.[1] In many cancer cells, there is an elevated demand for SAM to support rapid growth and proliferation.[1]
A significant breakthrough in oncology research identified MAT2A as a synthetic lethal target in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] The MTAP gene is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers, leading to aggressive tumors with poor prognoses. This synthetic lethal relationship provides a promising therapeutic window for selectively targeting cancer cells while sparing normal tissues.
The Mechanism of Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy for MAT2A inhibition hinges on the concept of synthetic lethality in the context of MTAP deletion.
-
Role of MTAP: The MTAP enzyme is crucial for the methionine salvage pathway, where it recycles methylthioadenosine (MTA) back into the methionine cycle.
-
Consequence of MTAP Deletion: In MTAP-deleted cancer cells, the enzyme's absence leads to a significant accumulation of MTA.
-
MTA and PRMT5: This accumulated MTA acts as a partial, natural inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that uses SAM to methylate various protein substrates.
-
Increased Dependency on SAM: The partial inhibition of PRMT5 by MTA makes the enzyme's activity highly dependent on the concentration of its substrate, SAM.
-
MAT2A Inhibition: By inhibiting MAT2A, the production of SAM is drastically reduced. This further suppresses the already compromised PRMT5 activity, leading to a cascade of downstream effects that are selectively toxic to the MTAP-deleted cancer cells.
This targeted inhibition ultimately leads to defects in mRNA splicing, DNA damage, mitotic defects, and cell cycle arrest, culminating in cancer cell death.
Signaling Pathway Diagram
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.
Quantitative Data for MAT2A Inhibitors
Several small molecule inhibitors of MAT2A have been developed and characterized. Their potency varies across enzymatic and cellular assays.
| Inhibitor | MAT2A IC50 (nM) | HCT116 MTAP-/- Cell IC50 (nM) | HCT116 WT Cell IC50 (nM) | Reference |
| SCR-7952 | ~1 | 34.4 | >10000 | |
| AG-270 | 12 | 300.4 | >10000 | |
| PF-9366 | 8 | 26 | >10000 | |
| IDE397 | ~10 | 7 | >20000 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Pharmacodynamic studies of the first-in-class inhibitor AG-270 (S095033) in a phase I clinical trial demonstrated clear target engagement in patients with MTAP-deleted tumors. Treatment led to maximal reductions in plasma SAM concentrations ranging from 54% to 70%, confirming MAT2A inhibition.
Experimental Protocols for Target Engagement
Determining whether a drug interacts with its intended target within the complex environment of a cell is fundamental to drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing in-situ target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.
Objective: To verify the binding of a MAT2A inhibitor to the MAT2A protein in intact cancer cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) to ~80% confluency.
-
Treat the cells with the MAT2A inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period to allow for drug uptake and binding.
-
-
Heating Step:
-
Harvest the treated cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should be kept on ice as an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the heated cells using three freeze-thaw cycles with liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured proteins.
-
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble MAT2A protein remaining in each sample by Western Blot using a specific anti-MAT2A antibody.
-
A loading control (e.g., GAPDH, Coomassie staining) should be used to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the relative amount of soluble MAT2A protein as a function of temperature for both the vehicle- and inhibitor-treated groups.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
-
CETSA Experimental Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Pharmacodynamic Biomarker Analysis
Target engagement can also be confirmed by measuring the downstream effects of MAT2A inhibition.
-
SAM/SAH Measurement: Quantify the intracellular levels of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) using liquid chromatography-mass spectrometry (LC-MS). Successful MAT2A inhibition will lead to a significant decrease in SAM levels.
-
SDMA Western Blot: Measure the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, in cell lysates via Western Blot. A reduction in SDMA levels is a key biomarker indicating the inhibition of the MAT2A-PRMT5 axis. MTAP-null models show selective reduction of SDMA levels compared to MTAP-wildtype models upon treatment.
Conclusion
The inhibition of MAT2A represents a highly promising and targeted therapeutic strategy for a significant subset of human cancers characterized by MTAP deletion. The synthetic lethal interaction between MAT2A inhibition and MTAP loss provides a clear mechanistic rationale for this approach. Verifying target engagement is a critical step in the preclinical and clinical development of MAT2A inhibitors. Methodologies such as the Cellular Thermal Shift Assay (CETSA) provide direct evidence of drug-target binding in a cellular context, while the analysis of downstream biomarkers like SAM and SDMA levels confirms the functional consequences of this engagement. These robust techniques are essential for validating novel inhibitors and advancing them through the drug development pipeline.
References
The Cutting Edge of Precision Oncology: A Technical Guide to MAT2A Inhibition and Synthetic Lethality in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The concept of synthetic lethality has emerged as a powerful strategy in oncology, offering the potential to selectively target cancer cells while sparing their normal counterparts. One of the most promising synthetic lethal relationships currently being exploited is the inhibition of Methionine Adenosyltransferase 2A (MAT2A) in the context of Methylthioadenosine Phosphorylase (MTAP) gene deletion. This in-depth technical guide provides a comprehensive overview of the core principles, preclinical data, and experimental methodologies underpinning this therapeutic approach.
The Principle of Synthetic Lethality: MAT2A and MTAP
The gene encoding MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, and bladder cancer.[1][2] MTAP plays a crucial role in the methionine salvage pathway by metabolizing 5'-methylthioadenosine (MTA). In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA.[3]
This accumulation of MTA has a critical downstream consequence: it acts as a partial and selective endogenous inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[3][4] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins involved in essential cellular processes, including mRNA splicing.
The partial inhibition of PRMT5 by MTA in MTAP-deleted cells creates a state of increased dependency on the cellular levels of S-adenosylmethionine (SAM), the universal methyl donor and a substrate for PRMT5. MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most tissues outside of the liver.
This sets the stage for a synthetic lethal interaction: by inhibiting MAT2A in MTAP-deleted cancer cells, the already compromised PRMT5 activity is further reduced due to the depletion of its essential substrate, SAM. This dual hit on the PRMT5 pathway leads to significant disruptions in mRNA splicing, DNA damage, and ultimately, selective cancer cell death, while normal cells with functional MTAP are largely unaffected.
Quantitative Preclinical Data for Representative MAT2A Inhibitors
While the user requested information on "MAT2A inhibitor 3," this appears to be a placeholder. To provide concrete and actionable data, this guide presents preclinical data for two well-characterized, potent, and selective MAT2A inhibitors: AG-270 and IDE397 .
Table 1: In Vitro Potency and Cellular Activity of MAT2A Inhibitors
| Inhibitor | Target | Biochemical IC50 (nM) | Cell Line | MTAP Status | Cellular SAM IC50 (nM) | Anti-proliferative IC50 (nM) | Citation(s) |
| AG-270 | MAT2A | 14 | HCT116 | MTAP-null | 20 (at 72h) | 260 | |
| IDE397 | MAT2A | Not Reported | HCT116 | MTAP-null | Not Reported | Not Reported | |
| Compound 30 | MAT2A | Not Reported | HCT-116 | MTAP-deleted | Not Reported | Not Reported |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in MTAP-Deleted Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes | Citation(s) |
| AG-270 | KP4 Pancreatic (MTAP-null) | 200 mg/kg, p.o., q.d. for 38 days | 67% | Well tolerated with <5% body weight loss. Dose-dependent reduction in tumor SAM levels. | |
| Compound 30 | HCT-116 (MTAP-deleted) | 20 mg/kg, p.o., q.d. for 21 days | 60% | Showed better in vivo potency than AG-270 in this model. | |
| IDE397 | RT112/84 Bladder (MTAP-/-) | 10 mg/kg, p.o., q.d. | Not explicitly stated, but significant tumor volume reduction shown in figures. | Combination with irinotecan showed enhanced efficacy. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MAT2A inhibitors and their synthetic lethal interaction with MTAP deletion.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (both MTAP-wildtype and MTAP-deleted) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot for PRMT5 Activity (SDMA Levels)
This protocol is used to assess the functional inhibition of PRMT5 by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.
Protocol:
-
Cell Treatment and Lysis: Treat MTAP-deleted cells with the MAT2A inhibitor for 48-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of SDMA, normalized to the loading control.
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a MAT2A inhibitor in a mouse xenograft model of MTAP-deleted cancer.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the MAT2A inhibitor (formulated in an appropriate vehicle) to the treatment group via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze the statistical significance of the results.
Visualizing the Core Concepts: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to the Biochemical Pathway and Therapeutic Inhibition of Methionine Adenosyltransferase 2A (MAT2A)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide utilizes AG-270, a first-in-class, orally bioavailable MAT2A inhibitor, as a representative example to provide a detailed overview of the biochemical pathway and mechanism of action of MAT2A inhibitors. "MAT2A inhibitor 3" is not a publicly recognized nomenclature; therefore, this document focuses on a well-characterized agent to fulfill the core technical requirements of the request.
Introduction to MAT2A and its Role in Cancer Metabolism
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids, which are fundamental for regulating gene expression, cell signaling, and maintaining cellular homeostasis.[3]
In normal adult tissues, the liver predominantly expresses the MAT1A isoform, while MAT2A is expressed in most extrahepatic tissues.[4] However, a switch from MAT1A to MAT2A expression is frequently observed in hepatocellular carcinoma and other cancers, conferring a growth and survival advantage to tumor cells.[5] Upregulation of MAT2A is also observed in various other cancers, including colon, gastric, breast, pancreatic, and prostate cancer.
A significant breakthrough in targeting MAT2A for cancer therapy came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an enzyme in the methionine salvage pathway. Its gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers. This co-deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deleted cancer cells highly dependent on MAT2A to produce sufficient SAM to maintain PRMT5 activity, which is essential for processes like mRNA splicing. Inhibition of MAT2A in these cells leads to a critical reduction in SAM levels, further impairing PRMT5 function and ultimately resulting in cancer cell death.
The Biochemical Pathway of MAT2A
The primary biochemical pathway involving MAT2A is the Methionine Cycle. This cycle is central to one-carbon metabolism and is essential for the regeneration of methionine and the production of SAM.
The Methionine Cycle
-
SAM Synthesis: MAT2A catalyzes the ATP-dependent conversion of L-methionine to S-adenosylmethionine (SAM).
-
Methyl Transfer: SAM donates its methyl group to a wide range of substrates in reactions catalyzed by methyltransferases. This process is vital for epigenetic regulation (DNA and histone methylation) and post-translational modification of proteins.
-
SAH Formation: Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).
-
Homocysteine Regeneration: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (AHCY).
-
Methionine Regeneration: Homocysteine is remethylated to methionine by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate, thus completing the cycle.
Signaling Pathway Diagram
Caption: The Methionine Cycle and the point of intervention for MAT2A inhibitors.
Mechanism of Action of MAT2A Inhibitors
MAT2A inhibitors, such as AG-270, are typically allosteric inhibitors. They do not bind to the active site where methionine and ATP bind, but rather to a distinct pocket on the enzyme. This allosteric binding event induces a conformational change in the enzyme that inhibits its activity.
Allosteric Inhibition and Product Trapping
The binding of AG-270 to MAT2A enhances the inhibition of the release of the product, SAM, from the enzyme's active site. This "product trapping" mechanism effectively sequesters SAM, preventing it from participating in downstream methylation reactions. This mode of action is non-competitive with respect to the substrates, methionine and ATP.
Downstream Consequences of MAT2A Inhibition
The inhibition of MAT2A leads to a cascade of downstream effects, particularly in MTAP-deleted cancer cells:
-
SAM Depletion: A significant reduction in intracellular SAM levels.
-
SAH Accumulation: A consequent increase in the ratio of SAH to SAM, which further inhibits methyltransferases.
-
PRMT5 Inhibition: The reduced SAM levels are insufficient to overcome the partial inhibition of PRMT5 by MTA, leading to a significant decrease in PRMT5 activity.
-
Splicing Perturbations: Reduced PRMT5 activity leads to defects in mRNA splicing.
-
DNA Damage and Cell Cycle Arrest: The culmination of these effects is the induction of DNA damage and mitotic defects, leading to cell cycle arrest and apoptosis in MTAP-deleted cancer cells.
Logical Relationship Diagram
References
- 1. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to MAT2A Inhibition and its Effect on S-Adenosylmethionine (SAM) Levels
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the mechanism of Methionine Adenosyltransferase 2A (MAT2A) inhibitors and their quantitative impact on S-adenosylmethionine (SAM) levels. It includes detailed experimental protocols and visual representations of key pathways and workflows.
Introduction: MAT2A and SAM in Cellular Metabolism
S-adenosylmethionine (SAM) is a universal methyl donor, second only to ATP in its ubiquity as an enzyme cofactor. It is essential for the methylation of DNA, RNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation, signal transduction, and cellular metabolism.[1][2] The synthesis of SAM is catalyzed by methionine adenosyltransferases (MATs) from L-methionine and ATP.[3]
The MAT2A isoform is the primary enzyme responsible for SAM production in most human tissues and is frequently overexpressed in various cancers.[2][4] This heightened expression supports the increased metabolic and proliferative demands of tumor cells. Consequently, MAT2A has emerged as a significant therapeutic target in oncology. A particularly promising strategy involves targeting MAT2A in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers. This genetic alteration creates a specific vulnerability, making these cancer cells highly dependent on MAT2A for survival, a concept known as synthetic lethality.
Mechanism of Action of MAT2A Inhibitors
MAT2A inhibitors function by blocking the enzymatic activity of MAT2A, thereby reducing the intracellular production of SAM. Many potent and selective inhibitors, such as AG-270 and PF-9366, are allosteric and non-competitive with respect to the substrates (methionine and ATP). These inhibitors bind to an allosteric pocket on the MAT2A enzyme, which can trap the reaction product (SAM) in the active site and prevent its release, effectively halting the catalytic cycle. This leads to a significant depletion of the cellular SAM pool, disrupting the myriad of methylation reactions essential for cancer cell proliferation and survival.
References
Structural Biology of MAT2A Allosteric Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural biology of allosteric inhibitors targeting Methionine Adenosyltransferase 2A (MAT2A), a key enzyme in cellular metabolism and a promising target in oncology. Due to the lack of a publicly identifiable "MAT2A inhibitor 3," this document will focus on the well-characterized allosteric inhibitors AG-270 and SCR-7952 as illustrative examples.
Introduction to MAT2A and its Allosteric Inhibition
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become exquisitely dependent on MAT2A for survival. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.[2]
Allosteric inhibitors of MAT2A have emerged as a promising therapeutic strategy. These molecules do not bind to the active site but rather to a distinct pocket at the dimer interface of the MAT2A enzyme.[3] This binding event modulates the enzyme's conformation, leading to the inhibition of its catalytic activity.[4]
The Allosteric Binding Site of MAT2A
Structural studies, primarily through X-ray crystallography and cryo-electron microscopy, have revealed a conserved allosteric binding pocket at the interface of the two MAT2A monomers.[3] This site is distinct from the active site where methionine and ATP bind. The binding of allosteric inhibitors to this pocket can trap the reaction product, SAM, within the active site, thereby inhibiting enzyme turnover. The allosteric site is characterized by a mix of hydrophobic and polar residues, providing opportunities for the design of potent and selective inhibitors.
Quantitative Binding Data of Representative MAT2A Inhibitors
The potency and binding affinity of various MAT2A inhibitors have been determined using a range of biochemical and biophysical assays. The data for two prominent inhibitors, AG-270 and SCR-7952, are summarized below.
| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| AG-270 | MAT2A | Biochemical | 14 | - | 70 (SPR) | |
| HCT116 MTAP-null cells | Cellular SAM reduction | 20 | - | - | ||
| SCR-7952 | MAT2A | Biochemical | 18.7 | 14.49 | 0.56 (SPR) | |
| HCT116 MTAP-/- cells | Cellular SAM reduction | 1.9 | - | - | ||
| PF-9366 | MAT2A | Biochemical | 420 | - | - | |
| H520 cells | Cellular SAM reduction | 1200 | - | - | ||
| Huh-7 cells | Cellular SAM reduction | 225 | - | - |
Structural Insights into Inhibitor Binding
AG-270: The crystal structure of MAT2A in complex with AG-270 (PDB ID: 7KCC) reveals that the inhibitor binds to the allosteric pocket at the dimer interface. The binding of AG-270 is stabilized by a network of hydrophobic and hydrogen-bonding interactions with residues from both MAT2A monomers. This interaction locks the enzyme in a conformation that is unfavorable for product release, leading to potent inhibition.
SCR-7952: The cryo-electron microscopy structure of the MAT2A-SCR-7952 complex shows that SCR-7952 also occupies the allosteric binding site. Its binding induces a conformational change that closes the α-helix gating loop at the active site, trapping the reaction product. This mechanism of action is consistent with its noncompetitive inhibition kinetics with respect to the substrate methionine.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of inhibitor binding and activity. Below are generalized protocols for key experiments in the study of MAT2A inhibitors.
This protocol outlines the general steps for determining the crystal structure of a MAT2A-inhibitor complex.
-
Protein Expression and Purification:
-
Express recombinant human MAT2A in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Crystallization:
-
Concentrate the purified MAT2A protein to a suitable concentration (typically 5-10 mg/mL).
-
Incubate the protein with a molar excess of the inhibitor to ensure complex formation.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with commercially available or custom-made screens.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known MAT2A structure as a search model.
-
Refine the model against the experimental data and build the inhibitor into the electron density map.
-
This colorimetric assay measures the amount of inorganic phosphate released during the conversion of ATP to SAM.
-
Reagent Preparation:
-
Prepare a 1x MAT2A assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).
-
Dilute recombinant human MAT2A enzyme to the desired concentration in the assay buffer.
-
Prepare a master mix of substrates (L-Methionine and ATP) at 2x the final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add the inhibitor dilutions or control solution to the wells.
-
Add the diluted MAT2A enzyme to the appropriate wells. Include a "no enzyme" blank control.
-
Incubate at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate master mix.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the released phosphate by adding a colorimetric detection reagent (e.g., BIOMOL GREEN™).
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
SPR is used to measure the real-time binding and dissociation of an inhibitor to MAT2A.
-
Immobilization of MAT2A:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the chip surface.
-
Immobilize the purified MAT2A protein onto the chip surface via amine coupling or other suitable chemistry to a desired response unit (RU) level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer.
-
Inject the inhibitor solutions over the MAT2A-immobilized surface at a constant flow rate.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
This assay measures the ability of an inhibitor to reduce intracellular SAM levels.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HCT116 MTAP-/-) in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
SAM Measurement:
-
Lyse the cells and extract the metabolites.
-
Quantify the intracellular SAM levels using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Normalize the SAM levels to the total protein concentration in each sample.
-
Calculate the percent reduction in SAM levels for each inhibitor concentration relative to the vehicle control.
-
Plot the percent reduction versus the logarithm of the inhibitor concentration to determine the cellular IC50 value.
-
Visualizations
Caption: The MAT2A pathway and its allosteric inhibition.
Caption: Workflow for characterizing a MAT2A inhibitor.
Conclusion
The structural and functional characterization of allosteric MAT2A inhibitors has provided a solid foundation for the development of novel cancer therapeutics. Through a combination of structural biology, biophysical, and cellular assays, researchers have elucidated the mechanism of action of these inhibitors and have identified potent molecules with promising preclinical activity. The detailed understanding of the allosteric binding site will continue to guide the design of next-generation MAT2A inhibitors with improved potency, selectivity, and drug-like properties.
References
Preclinical Data for MAT2A Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for MAT2A (Methionine Adenosyltransferase 2A) inhibitors, a promising class of targeted therapies for cancers with specific genetic vulnerabilities. While the query specified "MAT2A inhibitor 3," this document will focus on the well-characterized, first-in-class oral MAT2A inhibitor, AG-270 , as a primary example. Comparative data for other notable MAT2A inhibitors, such as SCR-7952 and IDE397, are also included to provide a broader context of the field.
Core Concept: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy for MAT2A inhibitors is centered on the principle of synthetic lethality. Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is often co-deleted with the adjacent tumor suppressor gene CDKN2A.[1] MTAP is a crucial enzyme in the methionine salvage pathway. Its absence leads to the accumulation of a metabolite called methylthioadenosine (MTA).[2]
MTA is a partial inhibitor of the enzyme PRMT5 (Protein Arginine Methyltransferase 5). This partial inhibition makes MTAP-deleted cancer cells highly dependent on another enzyme, MAT2A, for the production of S-adenosylmethionine (SAM), the universal methyl donor required for PRMT5's full function.[2] By inhibiting MAT2A, the production of SAM is reduced, leading to a critical decrease in PRMT5 activity. This disruption of essential methylation processes selectively kills cancer cells with MTAP deletion while sparing normal cells, creating a synthetic lethal interaction.
Quantitative Preclinical Data
The following tables summarize key quantitative data for AG-270 and other preclinical MAT2A inhibitors.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular SAM Reduction IC50 (nM) | Cell Proliferation IC50 (nM, HCT116 MTAP-/-) | Selectivity (Fold, MTAP-/- vs. WT) |
| AG-270 | 68 | 6 | 300 | 4-fold |
| SCR-7952 | 21 | 2 | 53 | >20-fold |
| IDE397 | Potent (specific IC50 not publicly detailed) | Potent (specific IC50 not publicly detailed) | Potent (specific IC50 not publicly detailed) | Selective |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | HCT-116 MTAP-/- | 200 mg/kg, QD | 56% | |
| SCR-7952 | HCT-116 MTAP-/- | 1 mg/kg, QD | 72% | |
| IDE397 | NSCLC PDX (LXFA 737) | 10 mg/kg, QD | Tumor Regression | |
| IDE397 | NSCLC CDX (NCI-H838) | 30 mg/kg, QD | Enhanced anti-tumor efficacy with docetaxel |
Signaling Pathways and Experimental Workflows
MAT2A Inhibition Signaling Pathway in MTAP-Deleted Cancers
The following diagram illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion.
Caption: MAT2A Inhibition Pathway in MTAP-Deleted Cancer.
Experimental Workflow: In Vitro Cell Proliferation Assay
The following diagram outlines a typical workflow for assessing the anti-proliferative effects of a MAT2A inhibitor on cancer cell lines.
Caption: Experimental Workflow for Cell Proliferation Assay.
Logical Relationship: Synthetic Lethality
The diagram below illustrates the logical relationship of synthetic lethality as it applies to MAT2A inhibitors and MTAP deletion.
Caption: Logical Relationship of Synthetic Lethality.
Experimental Protocols
Biochemical Assay for MAT2A Inhibition (Colorimetric)
This protocol is adapted from commercially available MAT2A inhibitor screening kits and measures the amount of inorganic phosphate released during the conversion of ATP to SAM.
-
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
5x MAT2A Assay Buffer (e.g., 250 mM Tris-HCl, pH 8.0; 250 mM KCl; 75 mM MgCl2)
-
Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)
-
Test compound dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at ~620-630 nm
-
-
Procedure:
-
Prepare 1x MAT2A Assay Buffer: Dilute the 5x stock to 1x with deionized water.
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compound in 1x MAT2A Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare Enzyme Solution: Thaw the recombinant MAT2A enzyme on ice and dilute to the desired working concentration in 1x MAT2A Assay Buffer.
-
Assay Reaction:
-
To each well of the 384-well plate, add 5 µL of the diluted test compound or control solution.
-
Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
-
Initiate Reaction:
-
Prepare a Master Mix of substrates containing L-Methionine and ATP in 1x MAT2A Assay Buffer at 2x the final desired concentration.
-
Add 10 µL of the Master Mix to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature or 37°C for 60-150 minutes.
-
Detection:
-
Add 50 µL of the Colorimetric Detection Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at 620-630 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" from all other wells and calculate the percent inhibition relative to the "Positive Control." Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of a MAT2A inhibitor on the proliferation of MTAP-deleted and wild-type cells.
-
Materials:
-
HCT116 MTAP+/+ and HCT116 MTAP-/- cell lines
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Cell Seeding: Seed HCT116 MTAP+/+ and MTAP-/- cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor for a specified period, typically 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of the test compound relative to the vehicle control and determine the IC50 values.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
HCT116 MTAP-/- cells
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HCT116 MTAP-/- cells (e.g., 1-5 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the MAT2A inhibitor or vehicle to the respective groups according to the planned dose and schedule (e.g., once daily oral gavage).
-
Monitoring: Measure tumor volume with calipers and record the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Measurement of SAM and SDMA Levels
Pharmacodynamic biomarkers such as S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) are crucial for demonstrating target engagement of MAT2A inhibitors.
-
Sample Collection: Collect plasma, tumor tissue, or cell lysates from in vitro or in vivo studies.
-
Sample Preparation: Perform appropriate extraction procedures to isolate the metabolites or proteins of interest.
-
Quantification:
-
SAM: Levels are typically measured using liquid chromatography-mass spectrometry (LC-MS).
-
SDMA: Levels in tissue or cell lysates can be quantified using an ELISA kit or by Western blot analysis using an antibody specific for SDMA-modified proteins. Plasma or serum SDMA can also be measured by LC-MS or immunoassays.
-
-
Data Analysis: Normalize the levels of SAM or SDMA to an appropriate internal standard or total protein concentration and compare the levels between treated and control groups.
Conclusion
The preclinical data for MAT2A inhibitors, exemplified by AG-270, provide a strong rationale for their clinical development in patients with MTAP-deleted cancers. The synthetic lethal approach is well-defined, and the mechanism of action, involving the depletion of SAM and subsequent inhibition of PRMT5, is supported by robust in vitro and in vivo data. The availability of detailed experimental protocols allows for the continued investigation and development of this promising class of targeted cancer therapies.
References
The Therapeutic Potential of MAT2A Inhibition in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A. Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), leading to reduced activity of protein arginine methyltransferase 5 (PRMT5). This disruption of the MAT2A-SAM-PRMT5 axis results in aberrant mRNA splicing, DNA damage, and ultimately, cancer cell death. Several small molecule inhibitors of MAT2A are in preclinical and clinical development, demonstrating potent and selective anti-tumor activity, both as monotherapies and in combination with other anticancer agents. This technical guide provides a comprehensive overview of the therapeutic potential of MAT2A inhibitors, with a focus on "MAT2A inhibitor 3" as a representative advanced compound, summarizing key preclinical and clinical findings, experimental methodologies, and the core signaling pathways involved.
Introduction: The Rationale for Targeting MAT2A in Oncology
MAT2A is the primary enzyme responsible for the synthesis of SAM from methionine and ATP in most human tissues. SAM is a critical molecule involved in numerous cellular processes, including the methylation of DNA, RNA, proteins, and lipids. In cancer cells, there is an increased demand for SAM to support rapid proliferation and epigenetic alterations.
A key breakthrough in targeting MAT2A came with the discovery of its synthetic lethal relationship with the loss of the MTAP gene. MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A. The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of PRMT5. This partial inhibition makes cancer cells highly dependent on MAT2A to maintain sufficient SAM levels for the remaining PRMT5 activity, which is essential for their survival. Therefore, inhibiting MAT2A in MTAP-deleted cancers selectively targets the tumor cells while sparing normal tissues.[1][2][3]
Mechanism of Action of MAT2A Inhibitors
MAT2A inhibitors are allosteric, non-competitive inhibitors that bind to a pocket at the interface of the MAT2A dimer.[4][5] This binding prevents the release of the product, SAM, from the enzyme's active site. The subsequent reduction in intracellular SAM levels has several downstream consequences, primarily centered on the inhibition of PRMT5.
The key mechanistic steps are:
-
Inhibition of MAT2A: The inhibitor binds to an allosteric site on the MAT2A enzyme.
-
Reduction of SAM: This leads to a significant decrease in the intracellular concentration of S-adenosylmethionine.
-
Inhibition of PRMT5: The reduced SAM levels, coupled with the presence of MTA in MTAP-deleted cells, lead to a profound suppression of PRMT5 activity.
-
Disruption of mRNA Splicing: PRMT5 is crucial for the methylation of components of the spliceosome. Its inhibition leads to defects in pre-mRNA splicing, including the retention of introns.
-
Induction of DNA Damage: Aberrant splicing of genes involved in DNA damage repair pathways, such as the Fanconi Anemia (FA) pathway, sensitizes cancer cells to DNA damage.
-
Cell Cycle Arrest and Apoptosis: The culmination of these effects leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.
Preclinical Data for MAT2A Inhibitors
A number of potent and selective MAT2A inhibitors have been developed and characterized in preclinical models. For the purpose of this guide, we will refer to a representative advanced compound as "this compound," with data synthesized from publicly available information on molecules like AG-270 and SCR-7952.
In Vitro Activity
MAT2A inhibitors demonstrate potent and selective inhibition of cancer cell proliferation, particularly in cell lines with homozygous MTAP deletion.
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT116 | MTAP-/- | 300 | |
| HCT116 | WT | >1200 | ||
| KP4 | MTAP-null | - | ||
| SCR-7952 | HCT116 | MTAP-/- | 53 | |
| HCT116 | WT | >1000 | ||
| NCI-H838 | MTAP-deleted | - | ||
| MIA PaCa-2 | MTAP-deleted | - | ||
| A549 | MTAP-deleted | - | ||
| AGI-24512 | HCT116 | MTAP-null | 100 |
Table 1: In Vitro Antiproliferative Activity of MAT2A Inhibitors.
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of MAT2A inhibitors.
| Inhibitor | Tumor Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AGI-25696 | KP4 (pancreatic) | 300 mg/kg, q.d. | 67.8% | |
| AG-270 | HCT-116 MTAP-/- | 200 mg/kg, q.d. | 56% | |
| SCR-7952 | HCT-116 MTAP-/- | 1 mg/kg, q.d. | 72% | |
| ISM3412 | HCT116 MTAP-deficient | - | 66% |
Table 2: In Vivo Anti-Tumor Efficacy of MAT2A Inhibitors.
Pharmacokinetics and Pharmacodynamics
Preclinical pharmacokinetic (PK) studies have shown that MAT2A inhibitors like AG-270 and SCR-7952 possess good oral bioavailability. Pharmacodynamic (PD) studies have demonstrated a dose-dependent reduction in plasma and tumor SAM levels. A reduction of 60-80% in tumor SAM levels is associated with maximal tumor growth inhibition. Furthermore, a decrease in the downstream biomarker of PRMT5 activity, symmetric dimethylarginine (SDMA), has been observed in tumor biopsies following treatment.
Clinical Development of MAT2A Inhibitors
Several MAT2A inhibitors have entered clinical trials, with AG-270 (NCT03435250) and IDE397 (NCT04794699) being the most prominent examples.
Phase I Monotherapy Trials
First-in-human studies have evaluated the safety, tolerability, PK, PD, and preliminary efficacy of MAT2A inhibitors in patients with advanced solid tumors harboring MTAP deletions.
-
AG-270 (NCT03435250): This trial demonstrated a manageable safety profile. Treatment led to a reduction in plasma SAM concentrations of up to 70% and decreases in tumor SDMA levels. Two partial responses and stable disease for ≥16 weeks in five patients were observed.
-
IDE397 (NCT04794699): Interim data from this ongoing trial have shown robust plasma SAM reduction and an exposure-dependent decrease in tumor SDMA, with one patient showing a 95% reduction. The maximum tolerated dose (MTD) had not been reached as of the latest reports, and no drug-related serious adverse events were observed through the fifth cohort.
Combination Therapies
Preclinical data strongly support the combination of MAT2A inhibitors with other anticancer agents.
-
Taxanes (Docetaxel, Paclitaxel): MAT2A inhibition synergizes with taxanes by downregulating the Fanconi Anemia (FA) DNA repair pathway, sensitizing cells to the antimitotic effects of taxanes.
-
PRMT5 Inhibitors: The combination of a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor leads to a more profound suppression of PRMT5 activity and enhanced anti-tumor effects.
-
Other Chemotherapies: Synergistic effects have also been observed with agents like gemcitabine.
Clinical trials evaluating these combinations are underway.
Experimental Protocols
Cell Proliferation Assay (CCK-8/MTT)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of MAT2A inhibitors.
-
Cell Seeding: Plate cancer cells (e.g., HCT116 MTAP-/- and WT) in 96-well plates at a density of 1,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MAT2A inhibitor for a period of 72 to 144 hours.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for SDMA
This method is used to assess the pharmacodynamic effect of MAT2A inhibitors on PRMT5 activity.
-
Cell Lysis: Treat cells with the MAT2A inhibitor for 72-96 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against pan-SDMA. Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of MAT2A inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and vehicle control groups. Administer the MAT2A inhibitor orally once or twice daily.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Signaling Pathways and Experimental Workflows
MAT2A-SAM-PRMT5 Signaling Pathway in MTAP-Deleted Cancers
Caption: The MAT2A-SAM-PRMT5 signaling pathway in normal versus MTAP-deleted cancer cells.
Experimental Workflow for Preclinical Evaluation of a MAT2A Inhibitor
Caption: A typical experimental workflow for the preclinical development of a MAT2A inhibitor.
Future Directions and Conclusion
The development of MAT2A inhibitors represents a significant advancement in precision oncology. The clear genetic biomarker of MTAP deletion allows for the selection of patients most likely to respond to this targeted therapy. Future research will focus on:
-
Optimizing Combination Strategies: Identifying the most effective combination partners and treatment schedules to overcome potential resistance mechanisms.
-
Exploring Mechanisms of Resistance: Understanding how tumors may develop resistance to MAT2A inhibition to inform the development of next-generation inhibitors or rational combinations.
-
Expanding to Other Indications: Investigating the potential of MAT2A inhibitors in other cancer types with alterations in the methionine cycle.
-
Biomarker Development: Refining biomarkers beyond MTAP deletion to better predict response and monitor treatment efficacy.
References
- 1. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Characterization of MAT2A Inhibitors
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2][3] SAM is the universal methyl donor for a vast number of biological methylation reactions, including the methylation of DNA, RNA, histones, and other proteins.[4][5] These modifications play a fundamental role in regulating gene expression, cell signaling, and other vital cellular processes. In many types of cancer, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival, making it a promising therapeutic target. The inhibition of MAT2A depletes cellular SAM levels, leading to reduced methylation of key oncogenic proteins and inducing synthetic lethality in MTAP-deleted cancers.
These application notes provide detailed protocols for the in vitro evaluation of MAT2A inhibitors using biochemical and cell-based assays.
Data Presentation
The following table summarizes representative quantitative data for a potent MAT2A inhibitor, illustrating the expected outcomes from the described assays.
| Compound ID | Assay Type | Target / Biomarker | Cell Line | IC50 (nM) |
| AG-270 | Biochemical | MAT2A Enzyme | - | 14 |
| AG-270 | Cellular | SAM Reduction | HCT116 (MTAP-null) | 20 |
| Arylquinazolinone 28 | Cellular | SDMA Levels | HCT116 (MTAP-knockout) | 25 |
| Compound 17 | Biochemical | MAT2A Enzyme | - | 430 |
| Compound 17 | Cellular | Proliferation | HCT116 (MTAP-/-) | 1400 |
| IDE397 | Biochemical | MAT2A Enzyme | - | Potent Inhibition (Specific value not stated) |
Signaling Pathway
The inhibition of MAT2A directly disrupts the methionine cycle, reducing the production of SAM. This has significant downstream consequences, most notably the inhibition of protein methyltransferases like PRMT5, which is responsible for symmetric dimethylarginine (SDMA) modifications on target proteins.
Experimental Protocols
Biochemical Assay for MAT2A Inhibition (Colorimetric)
This assay quantifies the activity of MAT2A by measuring the amount of inorganic phosphate (Pi) released during the conversion of ATP to SAM. The protocol is adapted from commercially available kits.
Workflow Diagram
Materials
-
Recombinant human MAT2A enzyme
-
ATP solution (e.g., 750 µM stock)
-
L-Methionine solution (e.g., 750 µM stock)
-
5x MAT2A Assay Buffer
-
Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)
-
Test Inhibitor "3" dissolved in DMSO
-
384-well clear microplate
-
Microplate reader capable of measuring absorbance at ~620 nm
Procedure
-
Reagent Preparation:
-
Prepare 1x MAT2A Assay Buffer by diluting the 5x stock with deionized water.
-
Prepare serial dilutions of the test inhibitor in 1x MAT2A Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Include a "Positive Control" (no inhibitor, DMSO vehicle only) and a "Blank" (no enzyme) control.
-
On ice, dilute the recombinant MAT2A enzyme to the desired working concentration (e.g., 60 ng/µl) in 1x MAT2A Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add reagents in the following order:
-
Test Inhibitor wells: 5 µL of diluted test inhibitor.
-
Positive Control wells: 5 µL of 1x Assay Buffer with DMSO.
-
Blank wells: 5 µL of 1x Assay Buffer with DMSO.
-
-
Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2x Substrate Master Mix containing L-Methionine and ATP in 1x MAT2A Assay Buffer.
-
Initiate the reaction by adding 5 µL of the Master Mix to all wells. The final reaction volume will be 20 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the generated phosphate by adding 80 µL of the Colorimetric Detection Reagent to each well.
-
Incubate at room temperature for 20-30 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~620 nm using a microplate reader.
-
Subtract the absorbance of the "Blank" from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.
-
Cell-Based Assay: SDMA Western Blot
This assay measures the levels of symmetric dimethylarginine (SDMA), a downstream biomarker of MAT2A activity, in cells treated with an inhibitor. A reduction in MAT2A activity leads to lower SAM levels, which in turn inhibits PRMT5 and reduces SDMA levels.
Workflow Diagram
Materials
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Inhibitor "3" dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure
-
Cell Culture and Treatment:
-
Seed HCT116 MTAP-/- cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Treat the cells with the inhibitor dilutions for 72 hours. Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells, collect the lysates into microcentrifuge tubes, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SDMA overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities for SDMA and the loading control.
-
Normalize the SDMA signal to the loading control signal for each sample.
-
Calculate the percent reduction in SDMA levels for each inhibitor concentration relative to the vehicle control to determine the cellular IC50.
-
Cell-Based Assay: Proliferation / Viability
This assay determines the effect of the MAT2A inhibitor on the growth and viability of cancer cells.
Materials
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-)
-
Complete cell culture medium
-
Test Inhibitor "3" dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8, CCK-8)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Seed HCT116 MTAP-/- cells into 96-well plates at a low density (e.g., 1,000 cells per well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare an eight-point, 3-fold serial dilution of the test inhibitor in cell culture medium.
-
Add the diluted inhibitor to the cells. Include a vehicle-only control (DMSO).
-
-
Incubation:
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the inhibitor concentration and fit the curve to determine the IC50 value.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Mouse Models in MAT2A Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing xenograft mouse models for the preclinical evaluation of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. The protocols outlined below are synthesized from established methodologies in the field and are intended to support the design and execution of in vivo studies for novel cancer therapeutics targeting the MAT2A pathway.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including histone and protein methylation.[1] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with the inhibition of MAT2A.[2][3] This has made MAT2A an attractive therapeutic target. Xenograft mouse models, particularly those utilizing MTAP-deleted cancer cell lines or patient-derived tissues, are indispensable tools for evaluating the in vivo efficacy and pharmacodynamics of MAT2A inhibitors.[4][5]
Key Concepts
-
Synthetic Lethality: In the context of MAT2A inhibition, cancer cells with MTAP deletion are highly dependent on MAT2A for survival, making them exquisitely sensitive to its inhibition, while normal cells with intact MTAP are largely unaffected.
-
Pharmacodynamic (PD) Biomarkers: The efficacy of MAT2A inhibitors can be monitored by measuring the levels of SAM and symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity, which is dependent on SAM. A reduction in tumor SAM and SDMA levels indicates target engagement and pathway inhibition.
-
Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously implanting cultured cancer cells into immunocompromised mice. The HCT-116 colon cancer cell line with an engineered MTAP deletion is a commonly used model.
-
Patient-Derived Xenografts (PDX): These models are generated by implanting tumor fragments from a patient directly into mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
-
Data Presentation: In Vivo Efficacy of MAT2A Inhibitors
The following table summarizes quantitative data from various preclinical studies of MAT2A inhibitors in xenograft mouse models.
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| AG-270 | HCT-116 MTAP-null Xenograft | 200 mg/kg, q.d., p.o. | 75% TGI | |
| AG-270 | KP4 MTAP-null Pancreatic Xenograft | Multiple dose levels, q.d., p.o. | Dose-dependent TGI | |
| AG-270 in combination with Docetaxel | Patient-Derived Xenograft (PDX) | Not specified | 50% complete tumor regressions in 2-3 PDX models | |
| IDE397 | HCT-116 MTAP-deleted CDX | Orally, once per day (QD) | Dose-dependent TGI | |
| IDE397 | NSCLC CDX Model | Not specified | Dose-dependent TGI, with higher doses leading to tumor regression | |
| IDE397 in combination with PRMT5iMTA | MTAPdel Lung Adenocarcinoma and Pancreas Cancer Models | 3 mg/kg QD PO IDE397 and 30 mg/kg BID PO PRMT5iMTA | Complete tumor regressions | |
| Compound 30 | HCT-116 MTAP-deleted Xenograft | 20 mg/kg, q.d., p.o. for 21 days | 60% TGI | |
| SCR-7952 | HCT-116 MTAP-/- Xenograft | 3.0 mg/kg | 82.9% TGI | |
| EB-576 | HCT116 MTAP Xenograft | 10 mg/kg and 100 mg/kg, p.o., b.i.d | Dose-dependent tumor volume reduction | |
| PF-9366 | Not specified | Not specified | Modulated SAM synthesis in cancer cells |
Signaling Pathway
Caption: MAT2A signaling pathway and the mechanism of its inhibitors.
Experimental Workflow
Caption: General workflow for a xenograft study with a MAT2A inhibitor.
Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
Materials:
-
MTAP-deleted human cancer cell line (e.g., HCT-116 MTAP-/-)
-
Complete cell culture medium (e.g., RPMI, DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (23-25 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the MTAP-deleted cancer cells in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting: a. Wash the cells with sterile PBS. b. Add trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube. d. Centrifuge the cells and resuspend the pellet in serum-free medium or PBS. e. Count the cells and assess viability (should be >90%).
-
Cell Preparation for Injection: a. Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or a 1:1 mixture of PBS and Matrigel. b. The final cell concentration should be such that the desired number of cells (e.g., 5 x 10^6) is in an injection volume of 100-200 µL. c. Keep the cell suspension on ice to prevent Matrigel from solidifying and to maintain cell viability.
-
Subcutaneous Implantation: a. Anesthetize the mouse using isoflurane. b. Shave the hair on the flank of the mouse. c. Gently mix the cell suspension and draw it into a 1 mL syringe with a 23-25 gauge needle. d. Inject 100-200 µL of the cell suspension subcutaneously into the shaved flank. e. Monitor the mice until they have fully recovered from anesthesia.
-
Tumor Growth Monitoring: a. Allow tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor dimensions with calipers 2-3 times per week. c. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
Protocol 2: Administration of MAT2A Inhibitor via Oral Gavage
Materials:
-
MAT2A inhibitor
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Balance for weighing mice
-
Oral gavage needles (18-20 gauge for mice)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution: a. Prepare the MAT2A inhibitor formulation in the appropriate vehicle at the desired concentration.
-
Dosing: a. Weigh each mouse to determine the correct dosing volume. The volume should not exceed 10 mL/kg of body weight. b. Restrain the mouse securely. c. Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass easily without resistance. d. Slowly administer the calculated volume of the inhibitor solution or vehicle. e. Carefully remove the gavage needle. f. Monitor the mouse for a few minutes to ensure there are no signs of distress.
-
Treatment Schedule: Follow the predetermined dosing schedule (e.g., once daily) for the duration of the study.
Protocol 3: Pharmacodynamic (PD) Analysis
A. SAM Quantification by LC-MS/MS
Materials:
-
Tumor tissue samples
-
Liquid nitrogen
-
Homogenizer
-
Extraction buffer (e.g., perchloric acid)
-
LC-MS/MS system
-
Internal standards for SAM
Procedure:
-
Tissue Collection and Processing: a. At the end of the study, euthanize the mice and excise the tumors. b. Immediately snap-freeze the tumor tissue in liquid nitrogen to preserve metabolite stability. Store at -80°C until analysis.
-
Metabolite Extraction: a. Homogenize the frozen tumor tissue in a pre-chilled extraction buffer. b. Centrifuge the homogenate to pellet proteins and cellular debris. c. Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: a. Analyze the extracted samples using a validated LC-MS/MS method for the simultaneous quantification of SAM. b. Use stable isotope-labeled internal standards to ensure accurate quantification.
B. SDMA Quantification by Immunohistochemistry (IHC)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody against SDMA
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Preparation: a. Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. b. Cut 4-5 µm sections and mount them on slides.
-
Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the sections through a graded series of ethanol to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval using a suitable buffer to unmask the antigen.
-
Immunostaining: a. Block endogenous peroxidase activity. b. Block non-specific antibody binding. c. Incubate with the primary antibody against SDMA. d. Incubate with an HRP-conjugated secondary antibody. e. Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin to visualize cell nuclei. b. Dehydrate the sections and mount with a coverslip.
-
Analysis: a. Examine the slides under a microscope to assess the intensity and localization of SDMA staining.
Conclusion
The use of xenograft mouse models is a cornerstone of preclinical oncology research. The detailed protocols and application notes provided herein offer a framework for the in vivo evaluation of MAT2A inhibitors. Careful experimental design, consistent execution of these protocols, and the use of appropriate pharmacodynamic markers will enable researchers to robustly assess the therapeutic potential of novel MAT2A-targeting agents.
References
- 1. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Note and Protocols for Determining the IC50 of MAT2A Inhibitor 3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor for a multitude of cellular methylation reactions essential for cell growth, proliferation, and gene expression.[1] In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival.[2][3][4] This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.[2] MAT2A inhibitors block the production of SAM, leading to reduced methylation capacity, impaired DNA and RNA synthesis, and ultimately, the inhibition of cancer cell growth.
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a novel, potent, and selective MAT2A inhibitor, designated here as "MAT2A inhibitor 3," in various cancer cell lines. The IC50 value is a crucial metric for assessing the potency of a drug and is essential for preclinical drug development. The protocols described herein utilize common cell viability assays, such as the MTT and CellTiter-Glo® assays.
MAT2A Signaling Pathway
The diagram below illustrates the central role of MAT2A in cellular metabolism and the mechanism of action for MAT2A inhibitors in MTAP-deleted cancers. In normal cells, MTAP salvages methionine from methylthioadenosine (MTA). However, in MTAP-deleted cancer cells, MTA accumulates and partially inhibits PRMT5, making the cells more reliant on SAM produced by MAT2A. Inhibition of MAT2A depletes SAM levels, further inhibiting PRMT5 and leading to synthetic lethality.
Caption: MAT2A signaling pathway and the synthetic lethal interaction with MTAP deletion.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using the MTT and CellTiter-Glo® assays.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-/-, NCI-H838, MIA PaCa-2)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control.
-
Incubate the plate for 72-144 hours (3-6 days).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
-
This assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled 96-well plates suitable for luminescence readings.
-
-
CellTiter-Glo® Assay:
-
After the desired incubation period with the inhibitor (e.g., 6 days), equilibrate the 96-well plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of this compound.
Caption: General experimental workflow for IC50 determination.
Data Presentation
The following table summarizes the hypothetical IC50 values of this compound in various cancer cell lines with known MTAP status. These values are representative of potent MAT2A inhibitors like AG-270 and SCR-7952.
| Cell Line | Cancer Type | MTAP Status | IC50 of this compound (nM) | Assay Used |
| HCT116 | Colorectal Carcinoma | Wild-Type | > 10,000 | CellTiter-Glo® |
| HCT116 | Colorectal Carcinoma | MTAP -/- | 34.4 | CellTiter-Glo® |
| NCI-H838 | Non-Small Cell Lung Cancer | Deleted | 50 | CellTiter-Glo® |
| MIA PaCa-2 | Pancreatic Cancer | Deleted | 75 | CellTiter-Glo® |
| A549 | Non-Small Cell Lung Cancer | Deleted | 120 | CellTiter-Glo® |
| PANC-1 | Pancreatic Cancer | Deleted | 95 | MTT |
| NCI-H226 | Mesothelioma | Deleted | 88 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, incubation time, and the specific viability assay used.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to accurately determine the IC50 of this compound in various cancer cell lines. A precise understanding of the inhibitor's potency is fundamental for its continued development as a potential therapeutic agent for MTAP-deleted cancers. The provided diagrams of the signaling pathway and experimental workflow serve to clarify the underlying biological rationale and the practical steps involved in this critical phase of drug discovery.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacr.org [aacr.org]
- 4. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
Application Notes and Protocols for Measuring S-Adenosylmethionine (SAM) Levels Following MAT2A Inhibitor Treatment
For: Researchers, scientists, and drug development professionals.
Subject: Methodologies for the quantification of S-adenosylmethionine (SAM) in biological samples after treatment with Methionine Adenosyltransferase 2A (MAT2A) inhibitors.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions. These reactions are essential for cell growth, proliferation, and gene expression.[1] In various cancers, there is an increased reliance on methylation processes, making MAT2A a promising therapeutic target.[1][2] MAT2A inhibitors block the production of SAM, leading to decreased methylation capacity and subsequent inhibition of cancer cell growth.[1][2] Therefore, accurately measuring the levels of SAM after treatment with a MAT2A inhibitor is crucial for evaluating the inhibitor's efficacy and understanding its mechanism of action.
These application notes provide detailed protocols for the quantification of SAM in various biological matrices using three common methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence-Based Assays.
Signaling Pathway and Experimental Workflow
MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in the methionine cycle and the impact of its inhibition. MAT2A converts methionine and ATP into SAM. SAM then donates its methyl group for various methylation reactions, becoming S-adenosylhomocysteine (SAH). MAT2A inhibitors block the initial step of this pathway, leading to a reduction in SAM levels.
References
Application Note: Using CRISPR-Cas9 to Validate MAT2A as the Target of Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell growth and proliferation.[1] Dysregulation of MAT2A and the methionine cycle has been implicated in various cancers, making it an attractive therapeutic target.[2][3] Notably, cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene exhibit a synthetic lethal dependency on MAT2A.[2][4] This application note provides a detailed protocol for utilizing CRISPR-Cas9 technology to definitively validate MAT2A as the biological target of a novel small molecule, referred to as "Inhibitor 3."
The core principle of this validation strategy is to demonstrate that the phenotypic effects of Inhibitor 3 are concordant with the genetic ablation of MAT2A. By creating a MAT2A knockout cell line using CRISPR-Cas9, researchers can directly compare the cellular and molecular consequences of genetic inactivation with those of pharmacological inhibition. A successful validation will show that the MAT2A knockout cells are resistant to the effects of Inhibitor 3, as the target is no longer present.
Key Concepts
-
Target Validation: The process of confirming that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect.
-
CRISPR-Cas9: A powerful genome-editing tool that allows for precise knockout, modification, or activation of specific genes. For target validation, CRISPR-Cas9 is used to create a clean genetic model (knockout) to phenocopy the effect of a specific inhibitor.
-
Synthetic Lethality: A genetic interaction where the co-occurrence of two genetic events (e.g., a gene mutation and a drug treatment) leads to cell death, while each event alone is viable. The MTAP deletion and MAT2A inhibition is a classic example of synthetic lethality in cancer therapy.
Experimental Overview
This protocol outlines a series of experiments to validate that Inhibitor 3 exerts its therapeutic effect through the specific inhibition of MAT2A. The workflow involves:
-
Generation of a MAT2A Knockout Cell Line: Using CRISPR-Cas9 to create a stable cell line lacking functional MAT2A.
-
Phenotypic Comparison: Assessing and comparing the effects of Inhibitor 3 and MAT2A knockout on cell viability, proliferation, and colony formation.
-
Biochemical and Molecular Analysis: Measuring changes in key downstream biomarkers of MAT2A activity, such as SAM levels and histone methylation marks.
Data Presentation
Table 1: Comparative IC50 Values of Inhibitor 3 in Wild-Type vs. MAT2A Knockout Cells
| Cell Line | Inhibitor 3 IC50 (nM) |
| Wild-Type (WT) | Expected in low nM to µM range |
| MAT2A Knockout (KO) | Expected to be significantly higher or not determinable |
Table 2: Summary of Phenotypic and Biomarker Changes
| Condition | Cell Viability | Proliferation Rate | Colony Formation | Cellular SAM Levels | H3K27me3 Levels |
| WT + Vehicle | 100% | Normal | Normal | Normal | Normal |
| WT + Inhibitor 3 | Decreased | Decreased | Inhibited | Decreased | Decreased |
| MAT2A KO + Vehicle | Decreased | Decreased | Inhibited | Significantly Decreased | Significantly Decreased |
| MAT2A KO + Inhibitor 3 | No significant change from MAT2A KO + Vehicle | No significant change | No significant change | No further decrease | No further decrease |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The MAT2A signaling pathway, illustrating the central role of MAT2A in producing SAM for various methylation reactions critical for cell function. Inhibitor 3 is hypothesized to block this pathway by inhibiting MAT2A.
Caption: Experimental workflow for validating MAT2A as the target of Inhibitor 3 using CRISPR-Cas9.
Experimental Protocols
Protocol 1: Generation of a Stable MAT2A Knockout Cell Line using CRISPR-Cas9
Objective: To generate a clonal cell line with a functional knockout of the MAT2A gene.
Materials:
-
Cancer cell line of interest (e.g., HCT116 MTAP-/-)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
CRISPR-Cas9 plasmid system (e.g., pSpCas9(BB)-2A-Puro (PX459))
-
MAT2A-specific single guide RNAs (sgRNAs) (designed using online tools and commercially synthesized)
-
Scrambled (non-targeting) sgRNA control
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin
-
96-well plates for single-cell cloning
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Western blot reagents
-
Anti-MAT2A antibody
-
Anti-beta-actin or other loading control antibody
Procedure:
-
sgRNA Design and Cloning:
-
Design at least two different sgRNAs targeting an early exon of the MAT2A gene to maximize the probability of generating a loss-of-function mutation.
-
Synthesize and clone the sgRNAs into the CRISPR-Cas9 expression vector according to the manufacturer's protocol.
-
-
Transfection:
-
Seed the target cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the MAT2A-sgRNA-Cas9 plasmid or the scrambled sgRNA control plasmid using a suitable transfection reagent.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve).
-
Continue puromycin selection for 2-3 days until non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
After selection, lift the surviving cells and perform serial dilutions to seed them into 96-well plates at a density of approximately 0.5 cells per well.
-
Allow the single cells to grow into colonies over 2-3 weeks.
-
-
Screening and Validation of Knockout Clones:
-
Expand the individual clones into larger culture vessels.
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clone.
-
PCR amplify the region of the MAT2A gene targeted by the sgRNA.
-
Perform Sanger sequencing of the PCR products to identify clones with frameshift mutations (indels).
-
-
Western Blot Analysis:
-
Prepare protein lysates from the potential knockout clones and wild-type cells.
-
Perform western blotting using an anti-MAT2A antibody to confirm the absence of the MAT2A protein in the knockout clones. Use a loading control to ensure equal protein loading.
-
-
-
Expansion of Validated Clones:
-
Once a clone is confirmed to be a MAT2A knockout at both the genomic and protein levels, expand and cryopreserve the cell line for subsequent experiments.
-
Protocol 2: Cell Viability and Proliferation Assays
Objective: To compare the effect of Inhibitor 3 on the viability and proliferation of wild-type versus MAT2A knockout cells.
Materials:
-
Wild-type and MAT2A KO cell lines
-
Inhibitor 3 (in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom and white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Real-time live-cell imaging system (e.g., IncuCyte®)
Procedure for Cell Viability (IC50 Determination):
-
Seed both wild-type and MAT2A KO cells into 96-well white-walled plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of Inhibitor 3 in culture medium.
-
Treat the cells with a range of concentrations of Inhibitor 3 or vehicle control.
-
Incubate for 72 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
Plot the dose-response curve and calculate the IC50 value for each cell line using appropriate software (e.g., GraphPad Prism).
Procedure for Proliferation Assay:
-
Seed both wild-type and MAT2A KO cells into a 96-well clear-bottom plate.
-
Treat the cells with a fixed concentration of Inhibitor 3 (e.g., at or near the IC50 for wild-type cells) or vehicle control.
-
Place the plate in a real-time live-cell imaging system and monitor cell confluence over time (e.g., every 2-4 hours for 5 days).
-
Analyze the data to generate proliferation curves for each condition.
Protocol 3: Biomarker Analysis
Objective: To measure the effect of Inhibitor 3 and MAT2A knockout on downstream markers of MAT2A activity.
Materials:
-
Wild-type and MAT2A KO cell lines
-
Inhibitor 3 and vehicle control
-
Reagents for protein extraction and western blotting
-
Anti-H3K27me3 antibody
-
Anti-total Histone H3 antibody
-
SAM/SAH quantification kit (e.g., LC-MS/MS based)
Procedure for Western Blotting:
-
Treat wild-type and MAT2A KO cells with Inhibitor 3 or vehicle for 48-72 hours.
-
Harvest the cells and extract histones or total protein.
-
Perform western blotting to detect the levels of H3K27me3.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
Procedure for SAM/SAH Measurement:
-
Treat wild-type and MAT2A KO cells with Inhibitor 3 or vehicle for 24-48 hours.
-
Harvest the cells and perform metabolite extraction.
-
Quantify the intracellular levels of SAM and SAH using a commercially available kit or by LC-MS/MS analysis.
Expected Outcomes and Interpretation
-
Resistance to Inhibitor 3 in MAT2A KO cells: A significant rightward shift in the IC50 curve for Inhibitor 3 in the MAT2A KO cell line compared to the wild-type is the primary evidence for on-target activity.
-
Phenocopy of Genetic Knockout: The cellular effects of treating wild-type cells with Inhibitor 3 (e.g., reduced proliferation, decreased SAM levels, altered histone methylation) should closely mimic the phenotype of the untreated MAT2A KO cells.
-
No Additive Effect in KO Cells: Treatment of MAT2A KO cells with Inhibitor 3 should not result in a significantly greater effect than that observed in the vehicle-treated KO cells, as the target is already absent.
Conclusion
The convergence of results from these assays will provide strong evidence to validate MAT2A as the primary target of Inhibitor 3. This CRISPR-based target validation approach is a robust and indispensable tool in the early stages of drug discovery and development, ensuring that lead compounds are progressing based on a sound biological rationale.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: MAT2A Inhibitor 3 for Studying PRMT5 Activity
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions.[1][2] One of the key enzymes dependent on SAM is Protein Arginine Methyltransferase 5 (PRMT5), which is responsible for the symmetric dimethylation of arginine (SDMA) residues on a variety of protein substrates, thereby regulating processes like mRNA splicing, DNA damage repair, and signal transduction.[3][4]
In a significant portion of human cancers (~15%), the gene encoding methylthioadenosine phosphorylase (MTAP) is homozygously deleted along with the adjacent tumor suppressor gene CDKN2A.[5] This genetic alteration leads to the accumulation of 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. MTA is a partial competitive inhibitor of PRMT5. This metabolic state renders MTAP-deleted cancer cells uniquely vulnerable to further suppression of PRMT5 activity.
Inhibition of MAT2A presents a powerful indirect strategy to target PRMT5. By reducing the cellular pool of SAM, MAT2A inhibitors limit the necessary cofactor for PRMT5, leading to a significant decrease in its methyltransferase activity. This effect is particularly potent in MTAP-deleted cancers, where the combination of high MTA and low SAM levels creates a synthetic lethal phenotype.
"MAT2A inhibitor 3" is a potent, selective inhibitor of MAT2A with a reported IC50 of <200 nM. These application notes provide detailed protocols and data for utilizing this compound, or similar potent MAT2A inhibitors, as a chemical tool to investigate PRMT5 activity and explore the synthetic lethal relationship in cancer cells.
Data Presentation
The following tables summarize the quantitative data for representative potent MAT2A inhibitors used in studying PRMT5 activity.
Table 1: Pharmacological Profile of Representative MAT2A Inhibitors
| Compound | Target | IC50 (Enzymatic) | Mechanism of Action | Reference |
|---|---|---|---|---|
| This compound | MAT2A | <200 nM | Not specified | |
| AG-270 | MAT2A | 14 nM | Allosteric, non-competitive with substrate; inhibits SAM product release |
| PF-9366 | MAT2A | 1.2 µM (Cellular SAM modulation) | Allosteric, binds at the MAT2B regulatory site | |
Table 2: Cellular Activity of MAT2A Inhibitors
| Cell Line | MTAP Status | Compound | Assay | IC50 | Reference |
|---|---|---|---|---|---|
| HCT116 | MTAP-null | AG-270 | Cell Proliferation (5 days) | 260 nM | |
| HCT116 | MTAP-null | AG-270 | SAM Level Reduction | 100 nM | |
| HCT116 | MTAP-null | Compound 28 | Cell Proliferation | 250 nM | |
| HAP1 | MTAP-null | Compound 49 | SDMA Reduction (ICW) | 500 nM |
| HAP1 | MTAP-WT | Compound 49 | SDMA Reduction (ICW) | >10 µM (>20-fold selectivity) | |
Signaling Pathway and Mechanism of Action
The inhibition of MAT2A disrupts the methionine cycle, directly impacting the availability of SAM for PRMT5-mediated methylation. In MTAP-deleted cells, this disruption is synthetically lethal due to the concurrent accumulation of the endogenous PRMT5 inhibitor MTA.
Experimental Protocols
Protocol 1: Cellular Assay for PRMT5 Activity by Western Blot
This protocol describes how to measure the downstream effect of MAT2A inhibition on PRMT5 activity by quantifying the levels of symmetric dimethylarginine (SDMA) on its substrates.
Workflow Diagram
A. Materials
-
MTAP-null and isogenic MTAP-wildtype cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-SDMA motif, Mouse anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Seeding: Seed an equal number of MTAP-null and MTAP-WT cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against SDMA (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imager.
-
Re-probing: Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-Actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities for SDMA and the loading control. Normalize the SDMA signal to the loading control to determine the relative reduction in PRMT5 activity.
Protocol 2: In Vitro PRMT5 Homogeneous Assay (AlphaLISA)
This protocol provides a general method for measuring the direct inhibition of PRMT5 enzymatic activity in a high-throughput format.
A. Principle This assay quantifies the methylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 enzyme complex. A specific antibody recognizes the methylated substrate. Streptavidin-coated donor beads bind the biotinylated peptide, and antibody-binding acceptor beads bind the primary antibody. When in close proximity, excitation of the donor beads generates a light signal from the acceptor beads, which is proportional to the level of methylation.
B. Materials
-
Recombinant human PRMT5/MEP50 complex
-
This compound
-
S-Adenosylmethionine (SAM)
-
Biotinylated Histone H4 peptide substrate
-
Anti-methyl-Histone H4 (SDMA) antibody
-
AlphaLISA Streptavidin Donor Beads
-
AlphaLISA Protein A Acceptor Beads
-
Assay Buffer
-
384-well microplate
C. Procedure
-
Enzyme/Inhibitor Incubation:
-
Add 2.5 µL of this compound at various concentrations (in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of PRMT5/MEP50 enzyme complex.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add 5 µL of a substrate/cofactor mix containing the biotinylated H4 peptide and SAM.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Add 5 µL of the detection mix containing the anti-methyl-H4 antibody and acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of donor beads under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Concept Diagram: Synthetic Lethality
The core therapeutic hypothesis for MAT2A inhibitors rests on the concept of synthetic lethality in the context of MTAP deletion.
References
- 1. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. DSpace [kb.osu.edu]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with MAT2A Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo studies with MAT2A Inhibitor 3, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The protocols outlined below are intended to assist in the preclinical evaluation of this compound in various cancer models.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. In cancer cells, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on the MAT2A pathway for survival and proliferation.[1][2] Inhibition of MAT2A disrupts the methionine cycle, leading to reduced SAM levels and an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. This ultimately impairs essential methylation events, inhibiting cancer cell growth and inducing apoptosis. MAT2A inhibitors, therefore, represent a promising therapeutic strategy for cancers with MTAP deletions.
These application notes provide detailed protocols for in vivo experimental design, including the use of patient-derived xenograft (PDX) models, preparation and administration of this compound, and methods for assessing pharmacodynamic endpoints.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway and a general experimental workflow for in vivo studies.
Data Presentation: In Vivo Efficacy of MAT2A Inhibitors
The following tables summarize key in vivo experimental parameters for representative MAT2A inhibitors. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Dosing and Administration of MAT2A Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dose | Route of Administration | Treatment Schedule | Reference |
| AG-270 | Pancreatic (KP4, MTAP-null) | Xenograft Mouse | 10-200 mg/kg | Oral gavage | Once daily for 38 days | [3] |
| AGI-25696 | Pancreatic (KP4, MTAP-null) | Xenograft Mouse | 300 mg/kg | Oral | Once daily | |
| IDE397 | NSCLC (MTAP-deleted) | PDX Model | 10 mg/kg | Oral | Once daily | |
| IDE397 | Bladder Cancer (MTAP-/-) | CDX Model | 10 mg/kg | Oral | Once daily | |
| Compound 28 | Colon (HCT116, MTAP-knockout) | Xenograft Mouse | Not specified | Not specified | Not specified | |
| Compound 30 | Colon (HCT-116, MTAP-deleted) | Xenograft Mouse | Not specified | Not specified | Not specified |
Table 2: Pharmacodynamic Endpoints for MAT2A Inhibitor Studies
| Endpoint | Tissue/Sample Type | Analytical Method | Expected Outcome with MAT2A Inhibitor |
| S-Adenosylmethionine (SAM) Levels | Tumor Tissue, Plasma | LC-MS/MS | Decrease |
| S-Adenosylhomocysteine (SAH) Levels | Tumor Tissue, Plasma | LC-MS/MS | Increase or No Significant Change |
| SAM/SAH Ratio | Tumor Tissue, Plasma | Calculated from LC-MS/MS data | Decrease |
| Histone H3 Lysine 4 trimethylation (H3K4me3) | Tumor Tissue | Western Blot, Immunohistochemistry | Decrease |
| Histone H3 Lysine 27 trimethylation (H3K27me3) | Tumor Tissue | Western Blot, Immunohistochemistry | Decrease |
| Symmetric dimethylarginine (SDMA) | Tumor Tissue | Immunohistochemistry | Decrease |
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Passaging
PDX models closely recapitulate the heterogeneity and microenvironment of human tumors.
Materials:
-
Fresh tumor tissue from patient consent-approved sources
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rg/SzJ (NSG), 6-8 weeks old, female)
-
Sterile surgical instruments
-
Matrigel (optional)
-
Culture media (e.g., RPMI-1640) with antibiotics
-
Anesthesia (e.g., isoflurane)
-
Analgesics and antibiotics as per institutional guidelines
Protocol:
-
Tumor Tissue Preparation:
-
Upon receipt, place the fresh tumor tissue in sterile culture media on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with fresh, cold culture media containing antibiotics.
-
Mince the tumor into small fragments (approximately 3x3x3 mm).
-
-
Implantation (P0 generation):
-
Anesthetize the mouse.
-
Shave and sterilize the flank region.
-
Make a small incision (approximately 1 cm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one tumor fragment into the pocket. Matrigel can be used to secure the fragment.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesia and antibiotics as required.
-
-
Tumor Growth Monitoring:
-
Monitor the mice at least three times a week for tumor growth, body weight changes, and overall health.
-
Measure tumor dimensions (length and width) with digital calipers once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Passaging (P1, P2, etc.):
-
When the tumor reaches the predetermined endpoint (e.g., 1000-1500 mm³), euthanize the mouse.
-
Aseptically resect the tumor.
-
Remove any necrotic tissue and prepare tumor fragments as described in step 1.
-
Implant the fragments into new recipient mice to expand the PDX line.
-
Cryopreserve a portion of the tumor from each passage for future use.
-
Formulation and In Vivo Administration of this compound
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween-80, saline, or 0.5% methylcellulose)
-
Sterile tubes and syringes
-
Oral gavage needles
Protocol:
-
Formulation Preparation (Example for AG-270):
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 47.5 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume and mix thoroughly.
-
Note: The optimal formulation for this compound should be determined based on its physicochemical properties.
-
-
Dosing and Administration:
-
Determine the appropriate dose based on preliminary efficacy and tolerability studies. Doses for MAT2A inhibitors in mice typically range from 10 to 300 mg/kg.
-
Administer the formulation or vehicle control to the mice via oral gavage once or twice daily.
-
Ensure the volume administered is appropriate for the mouse's body weight (typically 5-10 mL/kg).
-
Pharmacodynamic Analysis: Measurement of SAM and SAH in Tumor Tissue
Materials:
-
Tumor tissue, snap-frozen in liquid nitrogen
-
0.4 M Perchloric acid (PCA), ice-cold
-
Internal standards: [²H₃]-SAM and [¹³C₅]-SAH
-
2.5 M K₃PO₄
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Homogenize the pulverized frozen tumor tissue in ice-cold 0.4 M PCA (600 µL PCA per 100 mg tissue).
-
Centrifuge the homogenate at 7,000 x g for 10 minutes at 10°C.
-
Take 30 µL of the supernatant and mix with 10 µL of the internal standard solution.
-
Neutralize the sample to pH 5-7 with 2.5 M K₃PO₄.
-
Incubate on ice for 15 minutes to precipitate potassium perchlorate.
-
Centrifuge to pellet the precipitate.
-
-
LC-MS/MS Analysis:
-
Inject the clear supernatant onto the LC-MS/MS system.
-
Separate SAM and SAH using a suitable column (e.g., Hypercarb).
-
Quantify SAM and SAH concentrations based on a standard curve and normalize to the internal standards.
-
Pharmacodynamic Analysis: Western Blot for Histone Methylation
Materials:
-
Tumor tissue
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels (15% recommended for histone resolution)
-
PVDF or nitrocellulose (0.2 µm pore size) membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-H3K27me3, anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Homogenize tumor tissue in lysis buffer and extract total protein or perform acid extraction for histones.
-
-
SDS-PAGE and Transfer:
-
Determine protein concentration and load 10-25 µg of total protein per lane on a high-percentage SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of histone modifications to the total histone H3 loading control.
-
Statistical Analysis
Tumor growth inhibition is a key endpoint in in vivo efficacy studies. The treatment-to-control (T/C) ratio is a commonly used metric.
-
Tumor Growth Inhibition (%TGI): Calculated as %TGI = 100 x (1 - [mean tumor volume of treated group / mean tumor volume of control group]).
-
Statistical Tests: Utilize appropriate statistical tests, such as t-tests or ANOVA, to compare tumor volumes between treatment and control groups. Non-parametric tests may be suitable for small sample sizes. The analysis should account for repeated measures over time.
Conclusion
These application notes and protocols provide a framework for the in vivo evaluation of this compound. Careful experimental design, adherence to detailed protocols, and appropriate endpoint analysis are crucial for obtaining robust and reproducible data to support the preclinical development of this promising therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to MAT2A Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAT2A inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to our MAT2A inhibitor in our cancer cell line over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to MAT2A inhibitors is a significant challenge. Several mechanisms have been identified in preclinical models:
-
Upregulation of MAT2A Expression: A common feedback mechanism is the transcriptional upregulation of the MAT2A gene itself.[1][2][3] This compensatory increase in MAT2A protein levels can overcome the inhibitory effect of the compound, leading to restored S-adenosylmethionine (SAM) production.
-
Dependence on MAT2B: The regulatory subunit MAT2B can stabilize MAT2A, particularly in low substrate conditions.[1][2] Alterations in MAT2B expression or function could potentially influence the efficacy of MAT2A inhibitors.
-
Increased Symmetric Dimethylarginine (SDMA) Levels: In some clinical cases, an increase in tumor SDMA levels has been observed at the time of disease progression, suggesting a potential mechanism of resistance to MAT2A inhibition that may warrant further investigation.
Q2: Our MAT2A inhibitor shows potent activity in MTAP-deleted cell lines, but we are interested in expanding its application to MTAP-wildtype (MTAP+/+) cancers. Is this feasible?
A2: While the primary rationale for MAT2A inhibition is the synthetic lethality in MTAP-deleted cancers, recent strategies have explored its use in MTAP+/+ cancers through combination approaches. A promising strategy involves the co-administration of an MTAP inhibitor, such as MTDIA. This combination aims to phenocopy the MTAP-deleted state by increasing intracellular methylthioadenosine (MTA) levels, thereby sensitizing the cancer cells to MAT2A inhibition through subsequent PRMT5 inhibition.
Troubleshooting Guide
Issue: Decreased efficacy of a MAT2A inhibitor in a previously sensitive cell line.
This guide provides a systematic approach to investigate and potentially overcome acquired resistance to a MAT2A inhibitor.
Step 1: Confirm Resistance and Characterize the Resistant Phenotype
-
Experimental Protocol: Dose-Response Curve Analysis
-
Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at an appropriate density.
-
Prepare a serial dilution of the MAT2A inhibitor.
-
Treat the cells with a range of inhibitor concentrations for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin).
-
Calculate the IC50 values for both cell lines and compare them to confirm a shift in sensitivity.
-
Step 2: Investigate Potential Resistance Mechanisms
-
Hypothesis: Upregulation of MAT2A expression.
-
Experimental Protocol: Western Blot for MAT2A Expression
-
Lyse cells from both parental and resistant lines.
-
Quantify total protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against MAT2A and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to compare MAT2A protein levels between the two cell lines.
-
-
-
Hypothesis: Alterations in the MAT2A-PRMT5 signaling axis.
-
Experimental Protocol: Western Blot for SDMA Levels
-
Treat both parental and resistant cell lines with the MAT2A inhibitor at a concentration around the parental IC50.
-
Lyse the cells after 48-72 hours of treatment.
-
Perform Western blotting as described above, using an antibody specific for symmetric dimethylarginine (SDMA).
-
A blunted reduction in SDMA levels in the resistant line compared to the parental line upon treatment would suggest a bypass of the intended downstream effects.
-
-
Step 3: Explore Strategies to Overcome Resistance
Based on preclinical and clinical findings, combination therapies are a key strategy to overcome resistance to MAT2A inhibitors.
-
Rationale for Combination Therapies:
-
Synergistic Targeting of the Methionine Cycle: Combining a MAT2A inhibitor with a PRMT5 inhibitor can lead to a more profound and sustained inhibition of the PRMT5 pathway.
-
Induction of Synthetic Lethality: MAT2A inhibition can induce DNA damage and mitotic defects, sensitizing cancer cells to agents that target these processes, such as taxanes and platinum-based chemotherapies.
-
Quantitative Data Summary: Combination Therapies
| Combination Partner | Cancer Type | Effect | Reference |
| PRMT5 Inhibitors | MTAP-deleted Glioblastoma, Lung, Pancreatic Cancers | Synergistic antitumor activity, enhanced reduction of SDMA levels. | |
| Taxanes (Docetaxel, Paclitaxel) | MTAP-deleted Pancreatic Cancer, Non-Small Cell Lung Cancer | Synergistic antiproliferative effects in vitro and in vivo. | |
| Cisplatin | Cisplatin-Resistant Lung Cancer | Enhanced sensitivity to cisplatin. | |
| Cytarabine, DOT1L Inhibitors | MLL-rearranged Leukemia | Synergistic reduction in cell proliferation. | |
| MTAP Inhibitors (e.g., MTDIA) | MTAP+/+ Colorectal Cancer | Mimics synthetic lethality, synergistic inhibition of cell growth. |
Visualizing Key Pathways and Workflows
Signaling Pathway of MAT2A Inhibition in MTAP-deleted Cancer
Caption: MAT2A inhibition in MTAP-deleted cancers.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting MAT2A inhibitor resistance.
Logical Relationship of Combination Therapy
Caption: Logic of combination therapies to overcome resistance.
References
- 1. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 2. The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Solubility of MAT2A Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of MAT2A (Methionine Adenosyltransferase 2A) inhibitors, exemplified by a hypothetical compound "MAT2A inhibitor 3," for successful in vivo studies.
Troubleshooting Guide: Overcoming Solubility Hurdles for In Vivo Studies
Researchers often encounter challenges with the aqueous solubility of small molecule inhibitors, which can hinder preclinical development. Poor solubility can lead to low bioavailability, variable exposure, and consequently, inconclusive efficacy studies. This guide provides a systematic approach to troubleshoot and resolve these common issues.
Issue 1: Inconsistent or No In Vivo Efficacy Despite High In Vitro Potency
-
Potential Cause: Poor aqueous solubility of the MAT2A inhibitor leading to low absorption and insufficient plasma concentration.
-
Troubleshooting Steps:
-
Physicochemical Characterization: Determine the kinetic and thermodynamic solubility of "this compound" in physiologically relevant buffers (e.g., pH 1.2, 6.8, and 7.4).
-
Formulation Development: Explore various formulation strategies to enhance solubility. Common approaches include:
-
Co-solvents: Utilize biocompatible co-solvents such as PEG400, propylene glycol, or DMSO. However, be mindful of potential toxicity at high concentrations.[1]
-
Surfactants: Employ non-ionic surfactants like Tween® 80 or Cremophor® EL to improve wetting and dispersion.[1]
-
Complexation: Use cyclodextrins to form inclusion complexes that can significantly increase aqueous solubility.[2]
-
Lipid-Based Formulations: For highly lipophilic compounds, consider formulating in oils (e.g., corn oil, sesame oil) or as self-emulsifying drug delivery systems (SEDDS).[3][4]
-
Nanosuspensions: Reduce particle size to the nanometer range to increase the surface area for dissolution.
-
-
Vehicle Selection: Choose an appropriate vehicle for your in vivo model. Simple aqueous suspensions using agents like carboxymethylcellulose (CMC) can be effective if the compound is uniformly dispersed.
-
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Animals
-
Potential Cause: Inhomogeneous formulation, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Homogeneity Assessment: For suspensions, ensure uniform dispersion before each administration by thorough mixing or sonication. Visually inspect for any precipitation.
-
Stability of Formulation: Confirm that the MAT2A inhibitor remains solubilized or suspended in the vehicle over the duration of the experiment. Precipitation after preparation can lead to under-dosing.
-
Route of Administration: If oral bioavailability is consistently low and variable, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass absorption barriers, provided the formulation is suitable for these routes.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when a potent MAT2A inhibitor shows poor solubility?
A1: The initial step is to quantify the solubility in different aqueous media. This data will guide the formulation strategy. According to the Biopharmaceutics Classification System (BCS), if the compound has high permeability but low solubility (Class II), the focus should be on enhancing the dissolution rate.
Q2: Can chemical modification of "this compound" improve its solubility?
A2: Yes, structural modifications can significantly improve solubility. Strategies include:
-
Salt Formation: For ionizable compounds, forming a salt is a common and effective method to increase solubility and dissolution rate.
-
Introduction of Polar Groups: Adding polar functional groups, such as hydroxyl or amino groups, can increase hydrophilicity. However, this must be balanced against potential impacts on potency and permeability.
-
Prodrugs: Designing a more soluble prodrug that is converted to the active inhibitor in vivo is another viable approach.
Q3: What are some common formulation vehicles for oral administration of poorly soluble inhibitors?
A3: A variety of vehicles can be used, and the choice depends on the physicochemical properties of the compound. Common options include:
-
Aqueous suspensions with suspending agents (e.g., 0.5% CMC).
-
Solutions using co-solvents (e.g., 10% DMSO, 40% PEG400, 50% water).
-
Lipid-based formulations such as solutions in corn oil or self-emulsifying systems.
Q4: How does the MAT2A signaling pathway relate to cancer, and why is it a target?
A4: MAT2A is an enzyme that synthesizes S-adenosylmethionine (SAM), a universal methyl donor for various cellular processes, including DNA, RNA, and protein methylation. In cancers with deletions of the MTAP gene (often co-deleted with the CDKN2A tumor suppressor), there is an accumulation of a metabolite called MTA. MTA weakly inhibits the enzyme PRMT5. This makes these cancer cells highly dependent on MAT2A to produce SAM to maintain PRMT5 activity. Inhibiting MAT2A in MTAP-deleted cancers leads to a synthetic lethal effect, making it a promising therapeutic strategy for this patient population.
Data Summary Tables
Table 1: Common Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Description | Advantages | Disadvantages |
| Micronization | Reduction of particle size to the micrometer range. | Increases surface area and dissolution rate. | May not be sufficient for very poorly soluble compounds; potential for particle agglomeration. |
| Nanosuspension | Reduction of particle size to the nanometer range. | Significantly increases surface area and dissolution velocity; can improve bioavailability. | Requires specialized equipment for production; potential for physical instability. |
| Solid Dispersions | Dispersion of the drug in an inert carrier matrix at the solid state. | Can present the drug in an amorphous state, enhancing solubility and dissolution. | Can be physically unstable, with the risk of recrystallization over time. |
| Lipid-Based Formulations | Dissolving the drug in lipid excipients, such as oils and surfactants. | Can improve oral bioavailability by enhancing solubility and utilizing lipid absorption pathways. | Potential for in vivo precipitation upon digestion; may have limited drug-loading capacity. |
| Complexation | Formation of inclusion complexes with agents like cyclodextrins. | Increases aqueous solubility and can improve stability. | The large size of the complex may limit drug loading in solid dosage forms. |
| Salt Formation | Converting an ionizable drug into a salt form. | Can dramatically increase solubility and dissolution rate. | Not applicable to neutral compounds; the salt may convert back to the free form in the gastrointestinal tract. |
Table 2: Example of a Co-solvent Vehicle for In Vivo Studies
| Component | Purpose | Example Concentration |
| DMSO | Solubilizing agent | 5-10% |
| PEG400 | Co-solvent | 30-40% |
| Tween® 80 | Surfactant/Wetting agent | 1-5% |
| Saline or Water | Vehicle | q.s. to 100% |
Note: The optimal formulation should be determined empirically for each compound. Toxicity of the excipients at the required concentrations must be considered.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Precipitation
-
Dissolution: Dissolve the MAT2A inhibitor in a suitable organic solvent (e.g., acetone or methanol).
-
Precipitation: Inject the organic solution into an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80) under high shear stirring. The drug will precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and drug concentration.
Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Screening: Determine the solubility of the MAT2A inhibitor in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).
-
Formulation: Mix the selected oil, surfactant, and co-surfactant in appropriate ratios.
-
Drug Loading: Add the MAT2A inhibitor to the mixture and stir until completely dissolved. Gentle heating may be applied if necessary.
-
Characterization: Evaluate the formulation for self-emulsification properties by adding it to water and observing the formation of a microemulsion. Characterize the resulting droplet size.
Visualizations
Caption: MAT2A signaling in normal versus MTAP-deleted cancer cells.
Caption: Workflow for improving the in vivo solubility of a MAT2A inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Optimizing MAT2A Inhibitor 3 Dosage in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dosage optimization of MAT2A inhibitor 3 in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: High Toxicity or Mortality Observed at Initial Doses
-
Question: We are observing significant weight loss, lethargy, and mortality in our initial animal cohort treated with this compound. What steps should we take?
-
Answer: High toxicity indicates that the initial dose exceeds the maximum tolerated dose (MTD). Immediate dose reduction is critical.
-
Immediate Action: Reduce the dose by 50-75% in the next experimental group.[1]
-
Troubleshooting Steps:
-
Re-evaluate Allometric Scaling: Carefully review the calculations used to convert the in vitro effective concentration (IC50) to an in vivo starting dose. Ensure the use of appropriate species-specific scaling factors.
-
Conduct a Dose-Ranging/MTD Study: If not already performed, a pilot study with a broader dose range is essential. This helps to identify a safe starting dose and the MTD.[1]
-
Vehicle Toxicity Assessment: Administer the vehicle alone to a control group to rule out any vehicle-induced toxicity.
-
Formulation Review: Poor solubility or stability of the formulation can lead to inconsistent exposure and unexpected toxicity. Consider reformulating the compound if necessary.
-
Monitor for Specific Toxicities: Preclinical studies with some MAT2A inhibitors have reported reversible increases in liver function tests, thrombocytopenia, and anemia.[2] Monitor these parameters through regular blood work.
-
-
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Question: Our this compound is potent in vitro but shows no significant anti-tumor activity in our xenograft model, even at what we believe are high doses. What are the potential causes?
-
Answer: A discrepancy between in vitro and in vivo results can arise from several factors related to pharmacokinetics, pharmacodynamics, and the experimental model itself.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: It is crucial to determine if the compound is achieving sufficient exposure in the plasma and, more importantly, in the tumor tissue. A full PK profile (Cmax, AUC, half-life) should be established in the selected animal model.[3][4] Poor oral bioavailability or a short half-life might necessitate changes in the dosing regimen.
-
Pharmacodynamic (PD) Biomarker Analysis: Confirm target engagement in vivo. Measure the levels of S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) in plasma and tumor tissue. A lack of reduction in these biomarkers indicates that the inhibitor is not reaching or effectively inhibiting its target at the administered dose.
-
Cellular Adaptation/Resistance: Upregulation of MAT2A expression has been observed as a feedback mechanism in response to some MAT2A inhibitors, which could blunt the anti-proliferative effects. More potent inhibitors may be required to overcome this adaptation.
-
Animal Model Selection: Ensure the chosen animal model is appropriate. For MAT2A inhibitors, synthetic lethality is often observed in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. Confirm the MTAP status of your xenograft model.
-
-
Issue 3: High Variability in Tumor Growth Inhibition Within the Same Treatment Group
-
Question: We are observing a wide range of responses to this compound within the same treatment group, making the data difficult to interpret. What could be causing this variability?
-
Answer: High inter-animal variability can obscure true treatment effects.
-
Troubleshooting Steps:
-
Dosing Accuracy: Ensure precise and consistent administration of the inhibitor to each animal. For oral gavage, confirm the compound is fully in solution or a homogenous suspension.
-
Tumor Implantation and Size: Inconsistent tumor cell implantation can lead to variability in initial tumor size and growth rates. Ensure tumors are of a consistent size at the start of treatment.
-
Animal Health and Husbandry: Maintain consistent housing conditions, diet, and light cycles, as these can influence animal physiology and drug metabolism.
-
PK/PD Variability: If possible, perform sparse PK/PD sampling to determine if the variability in response correlates with differences in drug exposure or target engagement between animals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors in cancer?
A1: MAT2A is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for cellular methylation reactions. In cancers with a homozygous deletion of the MTAP gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes these cancer cells highly dependent on MAT2A for SAM production to maintain PRMT5 activity. By inhibiting MAT2A, the supply of SAM is reduced, leading to further inhibition of PRMT5, which in turn disrupts mRNA splicing and induces DNA damage, ultimately causing selective cell death in MTAP-deleted cancer cells (a concept known as synthetic lethality).
Q2: What are the key pharmacodynamic (PD) biomarkers to monitor for MAT2A inhibitor activity?
A2: The key PD biomarkers to assess MAT2A inhibitor activity in vivo are:
-
S-adenosylmethionine (SAM): A direct product of the MAT2A enzyme. A significant reduction in SAM levels in both plasma and tumor tissue indicates target engagement.
-
Symmetric dimethylarginine (SDMA): A downstream marker of PRMT5 activity. Inhibition of MAT2A leads to reduced PRMT5 activity, resulting in a decrease in SDMA levels in tumor biopsies.
Q3: What are some common animal models used for testing MAT2A inhibitors?
A3: The most common animal models are xenograft studies in immunocompromised mice, using human cancer cell lines with homozygous MTAP deletion. Commonly used cell lines include:
-
HCT116 MTAP-deleted colon cancer cells.
-
KP4 MTAP-null pancreatic cancer cells. Patient-derived xenograft (PDX) models with confirmed MTAP deletion are also used for more clinically relevant assessments.
Q4: What are typical dosing routes and frequencies for MAT2A inhibitors in preclinical studies?
A4: In preclinical animal models, MAT2A inhibitors are most commonly administered orally (p.o.). Dosing frequency can range from once daily (q.d.) to twice daily (b.i.d.), depending on the pharmacokinetic properties of the specific inhibitor.
Data Presentation
Table 1: Summary of In Vivo Efficacy of Selected MAT2A Inhibitors in Xenograft Models
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| AG-270 | HCT116 MTAP-/- xenograft | 200 mg/kg, p.o. | TGI 52.0% | |
| SCR-7952 | HCT116 MTAP-/- xenograft | 3.0 mg/kg, p.o. | TGI 82.9% | |
| Compound 30 | HCT-116 MTAP-deleted xenograft | 20 mg/kg, q.d., p.o. | TGI = 60% after 21 days | |
| AGI-25696 | KP4 MTAP-null pancreatic xenograft | 300 mg/kg, daily, p.o. | Significant tumor growth inhibition | |
| Compound 28 | HCT116 MTAP knockout xenograft | 50 mg/kg | Antitumor response | |
| IDE397 | MTAP-deleted xenograft models | 3 mg/kg, q.d., p.o. (in combination) | Complete tumor regressions (with PRMT5iMTA) |
Table 2: Summary of Pharmacokinetic Parameters of Selected MAT2A Inhibitors
| Inhibitor | Species | Dose | Cmax | AUC | Reference |
| AGI-25696 | Mouse | 3 b.i.d. doses | 179,000 ± 21,500 ng/mL (plasma) | 1,650,000 h*ng/g (plasma) | |
| Compound 39 | Rat | Not Specified | High plasma exposure | Favorable oral bioavailability | |
| Compound 8 | Mouse | Not Specified | Not Specified | Bioavailability of 116% | |
| Compound 28 | Mouse | Not Specified | Plasma exposure of 41,192 ng·h·mL-1 | Not Specified | |
| AZ'9567 | Rat | 3 mg/kg, b.i.d. | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rγnull).
-
Cell Line: Use a human cancer cell line with a confirmed homozygous MTAP deletion (e.g., HCT116 MTAP-/-).
-
Tumor Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups (n=10-15 mice per group).
-
Dosing:
-
Treatment Group: Administer this compound at the predetermined dose and schedule (e.g., orally via gavage).
-
Control Group: Administer the vehicle used for the inhibitor formulation on the same schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined duration (e.g., 21-33 days).
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. At the end of the study, tumors and plasma can be collected for PK/PD analysis.
Protocol 2: Pharmacodynamic (PD) Biomarker Assessment
-
Sample Collection: Collect tumor tissue and blood (for plasma) from a satellite group of animals at various time points after the final dose (e.g., 4, 10, 24 hours).
-
SAM Measurement:
-
Immediately process samples to prevent SAM degradation.
-
Use a validated method such as liquid chromatography-mass spectrometry (LC-MS) to quantify SAM levels in plasma and tumor lysates.
-
-
SDMA Measurement:
-
Prepare protein lysates from tumor tissue.
-
Use Western blotting with an antibody specific for symmetric dimethylarginine (SDMA) to assess the global levels of this post-translational modification.
-
Alternatively, use mass spectrometry-based proteomics to quantify SDMA on specific proteins.
-
-
Analysis: Compare the levels of SAM and SDMA in the treated groups to the vehicle control group to determine the extent of target engagement and downstream pathway modulation.
Visualizations
Caption: MAT2A signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for optimizing MAT2A inhibitor dosage.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypes with MAT2A inhibitor 3 treatment
Welcome to the technical support center for MAT2A inhibitor 3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and understanding unexpected phenotypes associated with the use of MAT2A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
A1: MAT2A inhibitors block the enzymatic activity of Methionine Adenosyltransferase 2A (MAT2A), which is responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[1] By inhibiting MAT2A, these compounds lead to a significant reduction in cellular SAM levels.[2][3] SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] A decrease in SAM availability disrupts these methylation events, which are critical for cancer cell proliferation and survival.
Q2: Why are MTAP-deleted cancers particularly sensitive to MAT2A inhibition?
A2: The sensitivity of MTAP-deleted cancers to MAT2A inhibitors is based on the principle of synthetic lethality. The MTAP (methylthioadenosine phosphorylase) gene is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which is a partial inhibitor of the enzyme PRMT5 (protein arginine methyltransferase 5). This partial inhibition makes PRMT5 activity highly dependent on high concentrations of its substrate, SAM. By reducing SAM levels, MAT2A inhibitors further suppress PRMT5 activity in MTAP-deleted cells, leading to disruptions in mRNA splicing, DNA damage, and ultimately, selective cancer cell death.
Q3: What are the expected cellular phenotypes after treating sensitive cancer cells with a MAT2A inhibitor?
A3: In sensitive cancer cell lines, particularly those with MTAP deletion, treatment with a MAT2A inhibitor is expected to lead to:
-
Reduced cell proliferation: A significant decrease in the rate of cell growth.
-
Cell cycle arrest: A delay in progression through the S and G2/M phases of the cell cycle.
-
Induction of apoptosis: Programmed cell death.
-
DNA damage: Accumulation of DNA lesions.
-
Cellular senescence: A state of irreversible growth arrest.
Troubleshooting Guide
Problem 1: My cells are not responding to the MAT2A inhibitor treatment, or the response is weaker than expected.
| Possible Cause | Troubleshooting Step |
| Incorrect Cell Line Model | Verify the MTAP status of your cell line. The synthetic lethal effect is most pronounced in MTAP-deleted cells. Use a cell line with confirmed homozygous MTAP deletion. |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal IC50 for your specific cell line. IC50 values can vary between cell lines. |
| Inhibitor Degradation | Ensure proper storage and handling of the MAT2A inhibitor. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Compensatory Mechanisms | Cells may upregulate MAT2A expression as a feedback mechanism. Confirm target engagement by measuring intracellular SAM levels. |
| Drug Efflux | Some cell lines may express high levels of drug efflux pumps. Consider using a lower passage number of cells or testing for the expression of common ABC transporters. |
Problem 2: I am observing significant off-target toxicity in my experiments.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Use the lowest effective concentration of the inhibitor as determined by your dose-response studies. |
| Off-target Effects of the Specific Inhibitor | Some MAT2A inhibitors, like AG-270, have been associated with off-target toxicities such as hepatobiliary issues. Consider using a different MAT2A inhibitor with a distinct chemical scaffold if available. A case of demyelinating neuropathy has also been reported in a clinical trial. |
| Cell Line Sensitivity | The observed toxicity may be specific to the cell line being used. Test the inhibitor on a panel of different cell lines, including non-cancerous control cells, to assess its therapeutic window. |
Problem 3: I am seeing unexpected or paradoxical phenotypes, such as a temporary increase in proliferation at low doses.
| Possible Cause | Troubleshooting Step |
| Hormesis | Some compounds can exhibit a biphasic dose-response. Carefully evaluate a wide range of concentrations to distinguish between hormetic effects and true inhibition. |
| Metabolic Reprogramming | Inhibition of one metabolic pathway can lead to compensatory changes in others. Analyze global metabolic changes in response to the inhibitor to understand these adaptations. |
| Complex Downstream Effects | The reduction in SAM can have widespread and sometimes unpredictable effects on gene expression and signaling. Perform transcriptomic or proteomic analysis to identify affected pathways. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select MAT2A Inhibitors
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| AG-270 | HCT-116 | MTAP-/- | 260 | |
| IDE397 | HCT-116 | MTAP-/- | ~10 | |
| AGI-24512 | Various | MTAP-deleted | ~8 (enzymatic) | |
| Compound 9 | HCT-116 | MTAP-/- | 17 |
Table 2: Pharmacodynamic Effects of MAT2A Inhibitors
| Inhibitor | System | Parameter Measured | Observed Effect | Reference |
| AG-270/S095033 | Patients | Plasma SAM | 54% to 70% reduction | |
| IDE397 | HCT-116 MTAP-/- cells | Cellular SAM | Significant reduction | |
| AG-270 | MTAP-null tumors | Tumor SDMA levels | Decrease |
Experimental Protocols
Protocol 1: Measurement of Intracellular S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH)
This protocol is a generalized procedure based on LC-MS/MS methods.
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the MAT2A inhibitor or vehicle control for the specified time.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M perchloric acid to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the metabolites.
-
-
Sample Analysis by LC-MS/MS:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column for separating SAM and SAH.
-
Use a standard curve with known concentrations of SAM and SAH to quantify the levels in your samples.
-
The SAM/SAH ratio, often referred to as the methylation index, can be calculated from the quantified levels.
-
Protocol 2: Western Blot Analysis of Histone Methylation
This protocol provides a general workflow for assessing changes in histone methylation.
-
Histone Extraction:
-
Treat cells with the MAT2A inhibitor or vehicle control.
-
Harvest the cells and wash with PBS.
-
Perform acid extraction of histones using a buffer containing 0.2 M sulfuric acid.
-
Precipitate the histones with trichloroacetic acid and wash with acetone.
-
Resuspend the histone pellet in deionized water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 5-15 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., H3K4me3, H3K27me3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control, such as total Histone H3 or Ponceau S staining.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This is a standard protocol for analyzing cell cycle distribution.
-
Cell Preparation:
-
Treat cells with the MAT2A inhibitor or vehicle control for the desired duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: MAT2A inhibition pathway in MTAP-deleted cancer.
References
MAT2A inhibitor 3 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with MAT2A inhibitor 3. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound.[1] The following conditions are recommended for stock solutions:
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid compound in a suitable solvent such as DMSO. For cellular experiments, it is common to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[2] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.[3]
Q3: What should I do if I observe precipitation when adding the inhibitor to my cell culture medium?
A3: Precipitation can occur due to the inhibitor's low solubility in aqueous solutions. Here are some steps to troubleshoot this issue:
-
Check the stock solution: Ensure your stock solution is completely dissolved before diluting it in the medium.
-
Optimize dilution: When diluting the DMSO stock solution into your aqueous cell culture medium, do so dropwise while gently vortexing the medium to facilitate mixing and prevent "solvent shock".
-
Lower the final concentration: The desired experimental concentration might exceed the inhibitor's solubility limit in the specific medium. Consider performing a dose-response experiment to find the optimal, non-precipitating concentration.
-
Pre-warm the medium: Adding the inhibitor to the pre-warmed medium (37°C) can sometimes improve solubility.
Q4: What is the mechanism of action of MAT2A inhibitors?
A4: MAT2A (Methionine Adenosyltransferase 2A) is an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular methylation reactions. MAT2A inhibitors block the activity of this enzyme, leading to a depletion of intracellular SAM levels. This is particularly effective in cancers with a deletion of the MTAP (methylthioadenosine phosphorylase) gene, as these tumors are highly dependent on MAT2A for survival. The reduction in SAM levels subsequently inhibits the activity of protein arginine methyltransferase 5 (PRMT5), which plays a critical role in mRNA splicing. This disruption of splicing can lead to DNA damage and ultimately inhibit cancer cell proliferation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of the inhibitor | 1. Inhibitor Degradation: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental setup. 3. Cell Line Insensitivity: The cell line may not have the specific genetic background (e.g., MTAP deletion) that confers sensitivity to MAT2A inhibition. | 1. Ensure the inhibitor has been stored correctly at -80°C or -20°C and that freeze-thaw cycles have been minimized. Prepare fresh dilutions for each experiment. 2. Perform a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration for your cell line. 3. Verify the MTAP status of your cell line. Use a positive control cell line known to be sensitive to MAT2A inhibitors (e.g., HCT116 MTAP-/-). |
| High cellular toxicity observed | 1. Off-target Effects: At high concentrations, the inhibitor might affect other cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use the lowest effective concentration of the inhibitor determined from a dose-response curve. 2. Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%). |
| Variability between experimental replicates | 1. Inconsistent Inhibitor Concentration: Pipetting errors or inaccurate serial dilutions. 2. Uneven Cell Seeding: Variation in cell numbers across wells. | 1. Prepare a master mix of the inhibitor at the final desired concentration to add to all relevant wells. Use calibrated pipettes. 2. Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. |
Experimental Protocols
Cell Proliferation Assay (General Protocol)
This protocol provides a general guideline for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cells (e.g., HCT116 MTAP-/-) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value.
Western Blot for Downstream Target Modulation (General Protocol)
This protocol can be used to assess the effect of this compound on the downstream target PRMT5 by measuring the levels of symmetric dimethyl arginine (SDMA).
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against SDMA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of MAT2A inhibition.
Caption: Workflow for a cell proliferation assay.
References
Technical Support Center: Minimizing Toxicity of MAT2A Inhibitors in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with MAT2A inhibitors, with a focus on minimizing toxicity in preclinical models. The information is primarily based on data from the clinical candidate AG-270, a first-in-class MAT2A inhibitor, and other preclinical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAT2A inhibitors and how does it relate to toxicity?
A1: MAT2A (Methionine Adenosyltransferase 2A) is an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2] In cancers with homozygous deletion of the MTAP gene (methylthioadenosine phosphorylase), there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5 (Protein Arginine Methyltransferase 5).[3][4] This makes these cancer cells highly dependent on MAT2A for SAM production to maintain PRMT5 activity.[3] MAT2A inhibitors exploit this vulnerability by reducing SAM levels, leading to further inhibition of PRMT5, disruption of mRNA splicing, DNA damage, and ultimately, selective killing of MTAP-deleted cancer cells (synthetic lethality).
Toxicity can arise from on-target effects in normal tissues or off-target inhibition of other enzymes. For instance, hepatic toxicity observed with some MAT2A inhibitors may be due to the partial inhibition of MAT1A, the primary MAT enzyme in the liver.
Q2: What are the common toxicities observed with MAT2A inhibitors in preclinical and clinical studies?
A2: Preclinical and early clinical studies of MAT2A inhibitors, such as AG-270, have identified a range of manageable toxicities. Common treatment-related adverse events include:
-
Hematologic: Anemia, thrombocytopenia (low platelet count).
-
Hepatic: Reversible increases in liver function tests (transaminases).
-
Constitutional: Fatigue.
-
Neurological: A case of demyelinating sensorimotor neuropathy has been reported, which was reversible upon drug cessation.
Q3: Are there strategies to mitigate the observed toxicities of MAT2A inhibitors?
A3: Yes, several strategies can be employed to manage and minimize toxicities:
-
Dose Optimization: As with many therapeutic agents, dose reduction can alleviate side effects while potentially maintaining anti-tumor efficacy.
-
Supportive Care: The reported case of neuropathy was managed with analgesia, and it did not recur upon re-challenge with a lower dose and supplementation with high-dose B12 and folate.
-
Combination Therapy: Combining MAT2A inhibitors with other agents, such as taxanes or PRMT5 inhibitors, may allow for lower, less toxic doses of each drug while achieving synergistic anti-tumor effects.
-
Development of More Selective Inhibitors: Ongoing drug discovery efforts are focused on developing MAT2A inhibitors with improved selectivity to minimize off-target effects. For example, the preclinical candidate SCR-7952 is reported to have little influence on metabolic enzymes and does not increase plasma bilirubin levels.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated Liver Enzymes (ALT/AST) in Animal Models | - On-target effect in the liver- Off-target inhibition of MAT1A | 1. Monitor liver function tests regularly.2. Consider a dose reduction of the MAT2A inhibitor.3. Evaluate the inhibitor's selectivity for MAT2A over MAT1A.4. Perform histopathological analysis of liver tissue. |
| Signs of Neuropathy in Animal Models (e.g., gait abnormalities) | - Potential off-target effects on neural function, such as myelination. | 1. Conduct regular neurological examinations.2. Consider dose reduction.3. Supplement the diet with Vitamin B12 and folate.4. Perform nerve conduction studies and histopathology of nerve tissue. |
| Hematological Abnormalities (Anemia, Thrombocytopenia) | - On-target effects on hematopoiesis. | 1. Monitor complete blood counts (CBCs) regularly.2. Implement dose interruptions or reductions as needed.3. Consider blood transfusions or other supportive care measures if severe. |
| Lack of Efficacy in MTAP-deleted Xenograft Model | - Insufficient target engagement- Tumor heterogeneity- Upregulation of MAT2A expression as a feedback mechanism | 1. Confirm MTAP deletion status of the cell line/tumor.2. Measure pharmacodynamic markers (e.g., plasma SAM, tumor SDMA) to confirm target engagement.3. Increase the dose or optimize the dosing schedule.4. Consider combination therapy with a PRMT5 inhibitor or a taxane. |
Quantitative Data Summary
Table 1: Pharmacodynamic Effects of AG-270 in Patients
| Parameter | Effect | Reference |
| Plasma SAM Reduction | Up to 70% | |
| Maximal Reductions in Plasma SAM | 54% to 70% |
Table 2: Preclinical Efficacy of MAT2A Inhibitors
| Inhibitor | Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | HCT116 MTAP-/- Xenograft | 200 mg/kg | 52.0% | |
| SCR-7952 | HCT116 MTAP-/- Xenograft | 3.0 mg/kg | 82.9% | |
| Compound 30 | HCT-116 MTAP-deleted Xenograft | Not specified | Better in vivo potency than AG-270 |
Experimental Protocols
Protocol 1: Evaluation of MAT2A Inhibitor Efficacy in a Xenograft Model
-
Cell Line: Use an MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-) and its isogenic MTAP-wildtype counterpart as a control.
-
Animal Model: Implant 5-10 million cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Treatment: When tumors reach a specified size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups. Administer the MAT2A inhibitor at various doses and schedules (e.g., daily oral gavage).
-
Efficacy Assessment: Continue treatment for a defined period (e.g., 21-28 days). The primary endpoint is tumor growth inhibition.
-
Pharmacodynamic Assessment: At the end of the study, collect plasma and tumor tissue to measure SAM levels and SDMA as markers of target engagement.
Protocol 2: Monitoring for Hematological Toxicity
-
Animal Model: Use healthy rodents (e.g., rats or mice).
-
Treatment: Administer the MAT2A inhibitor at doses intended for efficacy studies and at higher multiples to establish a safety margin.
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals during the treatment period.
-
Analysis: Perform a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
-
Data Interpretation: Compare the results from treated animals to a vehicle-treated control group to identify any significant hematological changes.
Visualizations
Caption: MAT2A signaling pathway in MTAP-deleted cancer cells.
Caption: Preclinical experimental workflow for MAT2A inhibitors.
References
- 1. Discovery of novel MAT2A inhibitors by an allosteric site-compatible fragment growing approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target kinase inhibition of MAT2A inhibitor 3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding off-target kinase inhibition of MAT2A Inhibitor 3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule designed to inhibit Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM).[1][2] SAM is the universal methyl donor for numerous cellular methylation reactions, including the methylation of DNA, RNA, and proteins, which are crucial for regulating gene expression and cell proliferation.[2] In cancer cells with a deletion of the MTAP gene, inhibition of MAT2A leads to a reduction in SAM levels, which in turn suppresses the activity of PRMT5, an enzyme these cells are highly dependent on.[1][3] This targeted disruption of methylation processes can induce selective cell death in cancer cells, a concept known as synthetic lethality.
Q2: My experimental results are inconsistent with MAT2A inhibition alone. Could off-target kinase activity be the cause?
A2: Yes, inconsistent or unexpected results can be an indication of off-target effects. While MAT2A itself is not a kinase, small molecule inhibitors can sometimes interact with the ATP-binding sites of various kinases due to structural similarities across the kinome. This promiscuity can lead to the modulation of unintended signaling pathways, resulting in phenotypes that are not directly related to the inhibition of MAT2A. It is essential to perform validation experiments to determine if the observed effects are due to off-target activities.
Q3: How can I identify the specific off-target kinases of this compound?
A3: The most direct method to identify unintended kinase targets is through a comprehensive kinase profiling assay. This involves screening the inhibitor against a large panel of purified kinases (often over 400) to determine its inhibitory activity (e.g., IC50) against each. This provides a selectivity profile and highlights potential off-target interactions that may need further investigation in a cellular context.
Q4: What strategies can be employed to mitigate the impact of off-target kinase inhibition in my experiments?
A4: Several strategies can help manage and interpret off-target effects:
-
Use the Lowest Effective Concentration: Perform a dose-response analysis to identify the lowest concentration of this compound that effectively inhibits MAT2A without engaging off-targets.
-
Use a Control Compound: If available, use a structurally distinct MAT2A inhibitor as a control. If this compound does not produce the same phenotype, it suggests the initial observations may be due to off-target effects of this compound.
-
Orthogonal Approaches: Use non-pharmacological methods like siRNA or shRNA to knock down MAT2A. If the phenotype of the knockdown matches that of inhibitor treatment, it provides stronger evidence for on-target activity.
-
Rescue Experiments: Overexpress a drug-resistant mutant of the intended target. If this fails to rescue the phenotype, it strongly points towards off-target effects.
Troubleshooting Guide: Unexpected Phenotypes
If you observe a cellular phenotype that is not consistent with the known function of MAT2A, follow this guide to troubleshoot potential off-target kinase inhibition.
Step 1: Initial Assessment and Data Review
Problem: The observed cellular phenotype (e.g., unexpected cell cycle arrest, apoptosis, altered signaling pathway) does not correlate with published effects of MAT2A inhibition.
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Examine the provided kinase profiling data for this compound (see Table 1). Identify any kinases that are inhibited with a potency close to that of MAT2A.
-
Perform Dose-Response Analysis: Conduct a detailed dose-response curve for the observed phenotype. If the potency (EC50) for the cellular effect is significantly different from the biochemical IC50 for MAT2A, it may indicate off-target effects.
-
Literature Search: Research the functions of the most potent off-target kinases identified in the selectivity screen to see if their inhibition could explain the observed phenotype.
Step 2: Cellular Confirmation of Off-Target Engagement
Problem: A potential off-target kinase has been identified from the profiling data.
Troubleshooting Steps:
-
Western Blot Analysis: Probe for the phosphorylation status of a direct and validated downstream substrate of the suspected off-target kinase. A decrease in phosphorylation in response to this compound treatment would confirm cellular engagement of that off-target.
-
Use a Specific Inhibitor: Treat cells with a highly selective inhibitor of the suspected off-target kinase. If this phenocopies the effect observed with this compound, it provides strong evidence that the off-target is responsible.
-
Target Knockdown: Use siRNA or shRNA to specifically knock down the expression of the suspected off-target kinase. If this reproduces the phenotype, it confirms the involvement of that kinase.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Target | IC50 (nM) | Target Class | Comments |
| MAT2A | 12 | On-Target | Primary Target |
| Kinase A (e.g., SRC) | 85 | Off-Target Kinase | Potent off-target, may affect proliferation. |
| Kinase B (e.g., LCK) | 250 | Off-Target Kinase | Moderate off-target activity. |
| Kinase C (e.g., AURKA) | 1,500 | Off-Target Kinase | Weak off-target activity. |
| Kinase D (e.g., EGFR) | >10,000 | Off-Target Kinase | Negligible activity. |
| Kinase E (e.g., VEGFR2) | >10,000 | Off-Target Kinase | Negligible activity. |
This data is for illustrative purposes only.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for investigating off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a broad panel of kinases using a radiometric assay, which is considered a gold standard.
Objective: To determine the IC50 values of this compound against a large number of purified kinases.
Materials:
-
Purified recombinant kinases (e.g., Eurofins DiscoverX or Promega panel).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
[γ-³³P]ATP (radiolabeled ATP).
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase enzyme, and the diluted inhibitor or DMSO vehicle control.
-
Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinases.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each respective kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate for 60-120 minutes at room temperature. The exact time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot to Confirm Cellular Off-Target Engagement
This protocol describes how to verify if this compound inhibits a suspected off-target kinase within a cellular context. This example assumes "Kinase A" from Table 1 is SRC kinase.
Objective: To measure the effect of this compound on the phosphorylation of a downstream substrate of SRC kinase.
Materials:
-
Cell line expressing active SRC kinase.
-
This compound.
-
Selective SRC inhibitor (as positive control).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-SRC (Tyr416), anti-total SRC, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
PVDF membrane.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (based on the dose-response curve from the phenotype assay), a known selective SRC inhibitor (positive control), and a DMSO vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total SRC and then anti-GAPDH antibodies to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in SRC phosphorylation upon treatment with this compound would confirm off-target engagement in a cellular setting.
References
Technical Support Center: Refining Cell Viability Assays for MAT2A Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAT2A inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your cell viability assays and obtain accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors that might affect cell viability assays?
MAT2A inhibitors primarily work by blocking the catalytic activity of Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for producing S-adenosylmethionine (SAM). SAM is a universal methyl donor for numerous cellular processes, including histone and protein methylation.[1][2][3] By inhibiting MAT2A, these compounds reduce intracellular SAM levels, which can lead to decreased cell proliferation, cell cycle arrest, and in some contexts, apoptosis.[1][4] This disruption of cellular metabolism is a key consideration when selecting and interpreting cell viability assays.
Q2: Which cell viability assays are commonly used for MAT2A inhibitors?
Resazurin (e.g., AlamarBlue) and other tetrazolium-based assays (MTT, MTS, XTT) are frequently used to assess the impact of MAT2A inhibitors on cell viability. These assays measure the metabolic activity of cells, which often correlates with the number of viable cells. However, given that MAT2A inhibitors directly impact cellular metabolism, it is crucial to validate these findings with alternative methods.
Q3: Why might different cell viability assays give conflicting results for a MAT2A inhibitor?
Discrepancies can arise because various assays measure different cellular parameters as proxies for viability. For instance, tetrazolium-based assays measure metabolic activity (specifically, NAD(P)H-dependent oxidoreductase activity), while other methods might measure ATP levels, cell membrane integrity, or actual cell numbers. Since MAT2A inhibitors can alter the metabolic state of a cell without immediately inducing cell death, assays based on metabolic readouts may show a decrease in signal that doesn't perfectly correlate with a loss of viability as determined by a method that counts intact cells.
Q4: What are the key considerations when setting up a cell viability assay for a MAT2A inhibitor?
When designing your experiment, it is important to consider the following:
-
Cell Type: The sensitivity to MAT2A inhibition can be highly dependent on the genetic background of the cell line, particularly the status of the MTAP gene.
-
Inhibitor Concentration and Incubation Time: A dose-response and time-course experiment is essential to determine the optimal conditions for observing an effect.
-
Assay Choice: Select an appropriate assay and be aware of its potential for artifacts. It is highly recommended to use at least two different types of assays to confirm your results.
-
Controls: Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., a known cytotoxic agent) in your experimental setup.
Troubleshooting Guide
Problem 1: I'm seeing a significant drop in signal with my MTT/resazurin assay, but when I look at the cells under a microscope, they appear viable.
-
Potential Cause: MAT2A inhibitors can reduce cellular metabolic activity by depleting SAM, which in turn affects numerous metabolic pathways. This can lead to a decrease in the reduction of MTT or resazurin even if the cells have not yet undergone cell death.
-
Recommended Solution:
-
Confirm with an Orthogonal Assay: Use a non-metabolic assay to measure cell viability. For example, a trypan blue exclusion assay or a live/dead staining kit that assesses membrane integrity can provide a more direct measure of cell death.
-
ATP-Based Assays: Consider using an ATP-based viability assay (e.g., CellTiter-Glo®). ATP levels are also a marker of metabolic activity but represent a different aspect of the cell's energy status.
-
Time-Course Experiment: Extend your time-course experiment. It's possible that the metabolic shutdown precedes the induction of apoptosis or necrosis.
-
Problem 2: My dose-response curve is very shallow, or the IC50 value is much higher than expected.
-
Potential Cause:
-
Cell Line Insensitivity: The cell line you are using may not be dependent on MAT2A for survival. This is particularly true for cell lines with a functional MTAP gene.
-
Suboptimal Assay Conditions: The incubation time may be too short, or the cell seeding density may be too high or too low.
-
Compound Stability: The inhibitor may not be stable in your culture medium over the course of the experiment.
-
-
Recommended Solution:
-
Verify Cell Line Sensitivity: If possible, use a cell line known to be sensitive to MAT2A inhibition as a positive control.
-
Optimize Assay Parameters: Perform an optimization matrix experiment where you vary cell seeding density and inhibitor incubation time.
-
Check Compound Solubility and Stability: Ensure your MAT2A inhibitor is fully dissolved and consider the stability of the compound in aqueous media over time.
-
Problem 3: I am observing high variability between replicate wells.
-
Potential Cause:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth.
-
Incomplete Reagent Mixing: Incomplete mixing of the viability assay reagent or the solubilization solution can lead to inconsistent results.
-
-
Recommended Solution:
-
Improve Seeding Technique: Ensure you have a single-cell suspension and mix the cells between pipetting to prevent settling.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Ensure Thorough Mixing: After adding reagents, mix the contents of the wells gently but thoroughly using a plate shaker or by careful pipetting.
-
Experimental Protocols
Below are generalized protocols for common cell viability assays. These should be optimized for your specific cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the MAT2A inhibitor. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
MTS Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions. This typically involves mixing the MTS solution with an electron coupling reagent (e.g., PES).
-
MTS Addition: Add 20 µL of the prepared MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
Resazurin (AlamarBlue) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Resazurin Reagent Preparation: Prepare a working solution of resazurin according to the manufacturer's protocol (often a 10X solution is diluted into the culture medium).
-
Resazurin Addition: Add the appropriate volume of the resazurin working solution to each well (e.g., 10 µL for a 100 µL final volume).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Presentation
Summarize your quantitative data in a clear and structured format.
Table 1: IC50 Values of MAT2A Inhibitor 3 in Various Cell Lines
| Cell Line | MTAP Status | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| HCT116 | WT | Resazurin | 72 | 15.2 ± 1.8 |
| HCT116 | MTAP -/- | Resazurin | 72 | 0.8 ± 0.2 |
| A549 | WT | MTT | 72 | > 50 |
| NCI-H226 | MTAP -/- | MTT | 72 | 1.2 ± 0.3 |
Table 2: Comparison of Viability Readouts for HCT116 (MTAP -/-) Cells Treated with this compound (1 µM) for 48h
| Assay Type | Principle | % Viability vs. Vehicle ± SD |
| Resazurin | Metabolic Activity | 45.3 ± 5.1 |
| MTT | Metabolic Activity | 52.1 ± 6.3 |
| CellTiter-Glo® | ATP Levels | 65.8 ± 4.9 |
| Trypan Blue | Membrane Integrity | 88.2 ± 3.7 |
Visualizations
Caption: MAT2A signaling pathway and the effect of an inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 3. CBS and MAT2A improve methionine-mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors: AG-270 vs. MAT2A Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of methionine adenosyltransferase 2A (MAT2A), a critical enzyme in cancer metabolism: AG-270 (idelasidenib) and a less characterized compound, MAT2A inhibitor 3. The information presented is based on publicly available preclinical and clinical data, intended to assist researchers in understanding the landscape of MAT2A-targeted therapies.
Introduction to MAT2A Inhibition
Methionine adenosyltransferase 2A (MAT2A) is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of histones, DNA, and other proteins. In a significant subset of cancers, the gene encoding methylthioadenosine phosphorylase (MTAP) is deleted. This genetic alteration leads to an accumulation of methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells highly dependent on MAT2A for the production of SAM to maintain PRMT5 activity, creating a synthetic lethal vulnerability. Both AG-270 and this compound are designed to exploit this dependency.
Comparative Overview
AG-270, also known as idelasidenib, is a first-in-class, orally bioavailable, allosteric inhibitor of MAT2A that has been evaluated in a Phase 1 clinical trial.[1] In contrast, "this compound" is a compound identified in a patent and is less characterized in publicly accessible scientific literature.
Quantitative Data Comparison
The following tables summarize the available quantitative data for AG-270 and this compound. A direct and comprehensive comparison is challenging due to the limited publicly available data for this compound.
Table 1: In Vitro Potency and Activity
| Parameter | AG-270 (idelasidenib) | This compound |
| Biochemical IC50 | 14 nM[2] | <200 nM[3] |
| Cellular SAM IC50 | 20 nM (in HCT116 MTAP-null cells at 72h)[2] | Data not publicly available |
| Cell Proliferation | Selectively inhibits proliferation of MTAP-null cancer cells | Reduces proliferative activity of MTAP-deficient cancer cells |
Table 2: In Vivo Efficacy (Xenograft Models)
| Parameter | AG-270 (idelasidenib) | This compound |
| Animal Model | Pancreatic KP4 MTAP-null xenograft mouse model | Data not publicly available |
| Dosing | 200 mg/kg, orally, once daily for 38 days | Data not publicly available |
| Tumor Growth Inhibition | Dose-dependent reduction in tumor growth | Data not publicly available |
| Pharmacodynamics | Dose-dependent reduction in tumor SAM levels | Data not publicly available |
Table 3: Pharmacokinetic Properties
| Parameter | AG-270 (idelasidenib) | This compound |
| Species | Mouse, Rat, Monkey, Dog, Human | Data not publicly available |
| Half-life (t1/2) | Mouse: 5.9 h; Rat: 4.2 h; Monkey: 4.8 h; Dog: 21.3 h | Data not publicly available |
| Bioavailability | Orally bioavailable | Data not publicly available |
Mechanism of Action and Signaling Pathway
MAT2A catalyzes the conversion of methionine and ATP into SAM. In MTAP-deleted cancers, the accumulation of MTA partially inhibits PRMT5. The inhibition of MAT2A by compounds like AG-270 further reduces SAM levels, leading to a more profound inhibition of PRMT5. This disruption of PRMT5 activity impairs mRNA splicing and induces DNA damage, ultimately leading to cell death in cancer cells.
Caption: MAT2A signaling pathway in MTAP-deleted cancer cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental methodologies used in the characterization of AG-270.
In Vitro MAT2A Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the MAT2A enzyme.
Methodology:
-
Recombinant human MAT2A enzyme is incubated with varying concentrations of the test inhibitor.
-
The enzymatic reaction is initiated by the addition of the substrates, methionine and ATP.
-
The production of SAM is measured using a coupled-enzyme assay or by direct quantification using methods like mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cancer cells (e.g., HCT116 MTAP-wildtype and MTAP-null isogenic pair) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test inhibitor for a specified period (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce MTT to formazan, which has a purple color.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Caption: Workflow for a typical cell proliferation assay.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., HCT116 MTAP-null).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of SAM levels).
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.
Methodology:
-
The test inhibitor is administered to animals (e.g., mice, rats) via oral and/or intravenous routes.
-
Blood samples are collected at various time points after administration.
-
The concentration of the inhibitor in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated.
Conclusion
AG-270 is a well-characterized, potent, and selective MAT2A inhibitor with demonstrated preclinical and early clinical activity in MTAP-deleted cancers. The wealth of publicly available data for AG-270 provides a strong foundation for further research and development in this area. "this compound," while showing promise with a reported sub-micromolar IC50, remains largely uncharacterized in the public domain. Further studies are required to fully understand its pharmacological profile and therapeutic potential. This guide highlights the current state of knowledge for these two compounds and underscores the importance of comprehensive data disclosure to accelerate the development of novel cancer therapies.
References
A Comparative Guide to MAT2A Inhibitors in MTAP-Null Tumors: IDE397 vs. AG-270
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancers with specific genetic vulnerabilities represents a cornerstone of modern precision oncology. One such vulnerability arises from the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers. This genetic alteration creates a synthetic lethal dependency on the enzyme methionine adenosyltransferase 2A (MAT2A). This guide provides a comparative analysis of two key MAT2A inhibitors, IDE397 and AG-270, focusing on their efficacy in MTAP-null tumors. Due to the limited publicly available data, a third compound, MAT2A inhibitor 3, is also briefly discussed.
Mechanism of Action: Exploiting a Metabolic Vulnerability
In healthy cells, MTAP plays a crucial role in the methionine salvage pathway. Its absence in MTAP-null cancer cells leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the enzyme protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes cancer cells exquisitely dependent on high intracellular concentrations of S-adenosylmethionine (SAM), the universal methyl donor, for their survival and proliferation. MAT2A is the primary enzyme responsible for SAM synthesis. By inhibiting MAT2A, small molecules like IDE397 and AG-270 deplete the intracellular SAM pool, leading to a significant reduction in PRMT5 activity and ultimately inducing selective cancer cell death in MTAP-deleted tumors.[1][2]
Figure 1: Simplified signaling pathway of MAT2A inhibition in MTAP-null cancer cells.
Preclinical Efficacy in MTAP-Null Tumors
Both IDE397 and AG-270 have demonstrated potent and selective preclinical activity against MTAP-deleted cancer models.
IDE397: Preclinical studies have shown that IDE397 leads to deep and durable anti-tumor efficacy in non-small cell lung cancer (NSCLC) MTAP-null cell-derived xenograft (CDX) models, including complete responses.[3]
AG-270: In vivo pharmacology studies with AG-270 in mice bearing MTAP-null tumors confirmed its ability to reduce SAM levels in both plasma and tumor tissue, leading to dose- and exposure-dependent tumor growth inhibition.[1][2] For instance, in a KP4 pancreatic cancer MTAP-null xenograft model, AG-270 achieved a tumor growth inhibition (TGI) of 67%. AGI-25696, an early analog of AG-270, demonstrated a TGI of 67.8% in the same model.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| IDE397 | NSCLC MTAP-null CDX | Not specified | Complete Responses | |
| AG-270 | KP4 Pancreatic MTAP-null Xenograft | 200 mg/kg | 67% | |
| AGI-25696 (AG-270 analog) | KP4 Pancreatic MTAP-null Xenograft | 300 mg/kg daily | 67.8% |
Table 1: Preclinical In Vivo Efficacy of MAT2A Inhibitors in MTAP-Null Xenograft Models
Clinical Efficacy in MTAP-Null Solid Tumors
Both IDE397 and AG-270 have advanced into clinical trials, demonstrating promising early signs of efficacy in patients with MTAP-deleted solid tumors.
IDE397 (NCT04794699): Interim data from the Phase 1/2 trial of IDE397 have shown encouraging clinical activity. In a cohort of 27 evaluable patients with various MTAP-deletion solid tumors, IDE397 monotherapy demonstrated a confirmed overall response rate (ORR) of 33%, including one complete response and eight partial responses. The disease control rate (DCR) was 93%. The confirmed ORR varied by tumor type, with 40% in urothelial carcinoma and approximately 38% in squamous NSCLC.
AG-270 (NCT03435250): The first-in-human Phase 1 trial of AG-270 in 40 patients with advanced malignancies harboring MTAP deletion showed preliminary evidence of clinical activity. Two partial responses were observed, and five additional patients achieved stable disease for at least 16 weeks. One partial response was noted in a patient with a high-grade neuroendocrine tumor of the lung. The maximum tolerated dose was determined to be 200 mg once daily.
| Compound | Clinical Trial | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Tumor Types with Responses |
| IDE397 | NCT04794699 (Phase 1/2) | 27 | 33% (confirmed) | 93% | Urothelial Carcinoma (40% ORR), Squamous NSCLC (~38% ORR) |
| AG-270 | NCT03435250 (Phase 1) | 40 | 2 Partial Responses | 5 patients with Stable Disease ≥ 16 weeks | High-grade neuroendocrine tumor of the lung |
Table 2: Clinical Efficacy of IDE397 and AG-270 in Patients with MTAP-Null Tumors
This compound (HY-139536)
Information regarding "this compound," identified as HY-139536, is sparse in the public domain. It is reported to be a methionine adenosyltransferase 2A (MAT2A) inhibitor extracted from patent WO2020123395A1, with an in vitro IC50 of less than 200 nM. However, no publicly available preclinical or clinical data on its efficacy in MTAP-null tumors could be found at the time of this review. Further research and data disclosure are needed to assess its potential in this setting.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the development of MAT2A inhibitors.
In Vivo Tumor Xenograft Studies
-
Cell Line Implantation: Human cancer cell lines with confirmed MTAP deletion (e.g., KP4 pancreatic cancer) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. The MAT2A inhibitor (e.g., AG-270) is administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Body weight is also monitored as a measure of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, plasma and tumor tissue may be collected to measure the levels of SAM and other biomarkers to confirm target engagement.
Figure 2: General workflow for preclinical in vivo efficacy studies.
Phase 1 Clinical Trial Design
-
Patient Selection: Patients with advanced solid tumors harboring homozygous MTAP deletion are enrolled.
-
Dose Escalation: The trial typically starts with a dose-escalation phase where cohorts of patients receive increasing doses of the MAT2A inhibitor to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Blood samples are collected to evaluate the drug's absorption, distribution, metabolism, and excretion. Biomarkers such as plasma SAM levels are measured to assess target engagement.
-
Safety and Tolerability: Adverse events are monitored and graded according to standard criteria (e.g., CTCAE).
-
Preliminary Efficacy: Tumor responses are assessed using imaging criteria such as RECIST 1.1 at specified intervals.
Figure 3: Simplified workflow of a Phase 1 clinical trial for a MAT2A inhibitor.
Conclusion
Both IDE397 and AG-270 have demonstrated compelling preclinical and early clinical evidence for their efficacy as monotherapies in MTAP-null tumors. IDE397 has shown a promising overall response rate in its Phase 1/2 trial, with notable activity in urothelial and non-small cell lung cancers. AG-270, as a first-in-class MAT2A inhibitor, has also shown clinical activity and established a manageable safety profile. The development of these targeted therapies highlights the power of precision medicine in oncology. While data for "this compound" is currently lacking, the broader success of this drug class warrants continued investigation into novel MAT2A inhibitors. Further clinical development and comparative studies will be crucial to fully elucidate the therapeutic potential and optimal positioning of these agents in the treatment of MTAP-deleted cancers.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDEAYA Announces IND Clearance Enabling Phase 1/2 Clinical Trial for Combination of IDE397 and AMG 193 in MTAP-Deletion Solid Tumors - BioSpace [biospace.com]
Unveiling the Impact of MAT2A Inhibition on PRMT5 Methylation: A Comparative Analysis
For Immediate Release
In the intricate landscape of cancer therapeutics, the modulation of epigenetic pathways offers a promising frontier. One such pathway, governed by Protein Arginine Methyltransferase 5 (PRMT5), plays a pivotal role in cell proliferation and survival, making it a compelling target for drug development. This guide provides a comprehensive comparison of an indirect approach to PRMT5 modulation, through the inhibition of Methionine Adenosyltransferase 2A (MAT2A), with direct PRMT5 inhibition strategies. We focus on the well-characterized MAT2A inhibitor, AG-270, and compare its efficacy with two distinct classes of direct PRMT5 inhibitors: the SAM-competitive inhibitor GSK3326595 and the MTA-cooperative inhibitor MRTX1719.
The central mechanism connecting MAT2A to PRMT5 lies in the production of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.[1] MAT2A is the primary enzyme responsible for SAM synthesis.[2][3][4] Inhibition of MAT2A leads to a reduction in intracellular SAM levels.[5] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), a byproduct of polyamine synthesis. This accumulated MTA acts as a partial inhibitor of PRMT5. By reducing SAM levels, MAT2A inhibitors further sensitize these MTAP-deleted cancer cells to PRMT5 inhibition, creating a synthetic lethal interaction. The efficacy of both direct and indirect PRMT5 inhibition is often assessed by measuring the levels of symmetric dimethylarginine (SDMA), a specific product of PRMT5 enzymatic activity.
Comparative Efficacy of MAT2A and PRMT5 Inhibitors
The following tables summarize the quantitative data on the performance of AG-270, GSK3326595, and MRTX1719 in inhibiting their respective targets and their downstream effects on PRMT5-mediated methylation and cancer cell viability.
Table 1: Biochemical Potency of Inhibitors
| Inhibitor | Target | Mechanism of Action | IC50 (nM) | Reference |
| AG-270 | MAT2A | Allosteric, non-competitive | 14 | |
| GSK3326595 | PRMT5 | SAM-uncompetitive, peptide-competitive | 6 - 22 | |
| MRTX1719 | PRMT5-MTA complex | MTA-cooperative | <10 |
Table 2: Cellular Activity of Inhibitors
| Inhibitor | Cell Line (MTAP status) | Assay | IC50 (nM) | Reference |
| AG-270 | HCT116 (MTAP-null) | SAM reduction | 20 | |
| MRTX1719 | HCT116 (MTAP-deleted) | SDMA reduction | 8 | |
| MRTX1719 | HCT116 (MTAP-wildtype) | SDMA reduction | 653 | |
| MRTX1719 | HCT116 (MTAP-deleted) | Cell viability | 12 | |
| MRTX1719 | HCT116 (MTAP-wildtype) | Cell viability | 890 |
Visualizing the Molecular Pathways and Experimental Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of synthetic lethality.
References
- 1. ideayabio.com [ideayabio.com]
- 2. researchgate.net [researchgate.net]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-Head Comparison of MAT2A Inhibitors in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for pancreatic cancer is evolving, with a particular focus on synthetic lethal approaches. One such promising strategy targets Methionine Adenosyltransferase 2A (MAT2A) in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion. This genetic alteration, present in approximately 15% of pancreatic cancers, creates a dependency on MAT2A for the production of S-adenosylmethionine (SAM), a universal methyl donor essential for cellular processes.[1][2] Inhibition of MAT2A in these MTAP-deleted cancer cells leads to a reduction in SAM levels, disruption of downstream methylation events, and ultimately, cell death.[1][2]
This guide provides a head-to-head comparison of two leading clinical-stage MAT2A inhibitors, AG-270 (Ivosidenib) and IDE397 , based on available preclinical data in pancreatic cancer models. While direct comparative studies are limited, this document synthesizes existing data to offer insights into their individual performance and therapeutic potential.
Mechanism of Action: A Shared Vulnerability
Both AG-270 and IDE397 are potent, selective, and orally bioavailable small molecule inhibitors of MAT2A.[1] Their mechanism of action hinges on the synthetic lethal relationship between MAT2A and MTAP deletion. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. By further reducing the levels of SAM through MAT2A inhibition, these drugs enhance the inhibitory effect on PRMT5, leading to disruptions in mRNA splicing, DNA damage, and cell cycle arrest, which collectively contribute to tumor growth inhibition.
Preclinical Efficacy in Pancreatic Cancer Models
Preclinical studies have demonstrated the anti-tumor activity of both AG-270 and IDE397 in pancreatic cancer models. The following tables summarize the available quantitative data.
Table 1: In Vitro Performance of MAT2A Inhibitors in Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | MTAP Status | Assay Type | Endpoint | Result | Citation |
| AG-270 | KP4 | Null | Cell Viability | Tumor Growth Inhibition | 67.8% in xenograft | |
| IDE397 | BxPC-3 | Deleted | Cell Viability | Tumor Regression | Induced durable tumor regressions in combination with PRMT5 inhibitors |
Note: Direct head-to-head in vitro IC50 values in the same pancreatic cancer cell lines under identical conditions are not publicly available.
Table 2: In Vivo Performance of MAT2A Inhibitors in Pancreatic Cancer Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Dosing | Key Findings | Citation |
| AG-270 | Mice | KP4 (MTAP-null) xenograft | 300 mg/kg daily | 67.8% tumor growth inhibition | |
| IDE397 | Mice | BxPC-3 (MTAP-deleted) xenograft | Not specified | Induced durable tumor regressions, including complete responses, in combination with PRMT5 inhibitors |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following are generalized protocols for key experiments based on standard methodologies in the field.
In Vitro Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Pancreatic cancer cells (e.g., KP4, BxPC-3) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the MAT2A inhibitor (AG-270 or IDE397) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: MTT or MTS reagent is added to each well according to the manufacturer's instructions and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
In Vivo Pancreatic Cancer Xenograft Model
-
Cell Preparation: MTAP-deleted pancreatic cancer cells (e.g., KP4, BxPC-3) are harvested during their exponential growth phase. A single-cell suspension is prepared in a mixture of serum-free medium and Matrigel (1:1 ratio).
-
Animal Model: Female athymic nude or SCID mice (6-8 weeks old) are used.
-
Tumor Implantation: Approximately 5 x 10^6 cells in a volume of 100-200 µL are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The MAT2A inhibitor (formulated for oral gavage) or vehicle is administered daily at the specified dose.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) or regression is monitored over the course of the study. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors may be excised for further pharmacodynamic analysis.
Conclusion
Both AG-270 and IDE397 demonstrate promising preclinical activity in pancreatic cancer models with MTAP deletion. Their shared mechanism of action, exploiting a key metabolic vulnerability, positions them as valuable candidates for targeted therapy in this patient population. While the available data does not permit a direct, definitive comparison of their efficacy, both inhibitors show significant anti-tumor effects. Further clinical investigation, including potential head-to-head trials, will be crucial to fully elucidate their comparative therapeutic profiles and to determine their optimal use in the treatment of pancreatic cancer. The synergistic potential observed with PRMT5 inhibitors and chemotherapy also highlights promising avenues for combination therapies.
References
A Comparative Guide to the Synergistic Effects of MAT2A Inhibitors with Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Methionine Adenosyltransferase 2A (MAT2A) inhibitors when combined with traditional chemotherapy agents. The focus is on providing objective performance data from preclinical studies to support further research and development in oncology.
Disclaimer: The specific compound "MAT2A inhibitor 3" as requested was not identifiable in publicly available scientific literature. Therefore, this guide focuses on well-documented MAT2A inhibitors such as AG-270 and IDE397, for which synergistic data with chemotherapy has been published.
Introduction to MAT2A Inhibition and Chemotherapy Synergy
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells become highly dependent on MAT2A for survival.[2][3] This creates a synthetic lethal vulnerability that can be exploited by MAT2A inhibitors.
Recent preclinical research has demonstrated that combining MAT2A inhibitors with standard-of-care chemotherapy agents, such as taxanes and gemcitabine, can result in synergistic anti-tumor activity.[2][4] The proposed mechanism for this synergy involves the MAT2A inhibitor-mediated downregulation of the Fanconi Anemia (FA) DNA repair pathway, which sensitizes cancer cells to the DNA-damaging or antimitotic effects of chemotherapy. This guide will delve into the experimental data supporting these synergistic interactions.
Comparative Performance of MAT2A Inhibitors in Combination with Chemotherapy
The following tables summarize the available quantitative and qualitative data on the synergistic effects of MAT2A inhibitors with various chemotherapy agents in preclinical models.
In Vitro Synergy Data
| MAT2A Inhibitor | Chemotherapy Agent | Cancer Cell Line | Synergy Assessment | Outcome | Reference |
| AG-270 | Docetaxel | HCT-116 MTAP-/- | Not Specified | Advantageous combination benefits | |
| AG-270 | Paclitaxel | MTAP-deleted pancreatic and NSCLC cell lines | Not Specified | Synergistic antiproliferative effects | |
| AG-270 | Gemcitabine | MTAP-null cell lines | Cell-based screening | Enhanced anti-tumor activity |
In Vivo Synergy Data
| MAT2A Inhibitor | Chemotherapy Agent | Xenograft Model | Key Findings | Reference |
| AG-270 | Docetaxel | Patient-Derived Xenograft (PDX) - NSCLC, Pancreatic, Esophageal | Additive-to-synergistic anti-tumor activity; 50% complete tumor regressions in 2-3 PDX models. | |
| AG-270 | Paclitaxel | Patient-Derived Xenograft (PDX) | Well-tolerated with additive-to-synergistic anti-tumor activity. | |
| AG-270 | Gemcitabine | Patient-Derived Xenograft (PDX) | Well-tolerated with additive-to-synergistic anti-tumor activity. | |
| IDE397 | Taxanes | MTAP-null xenograft models | Enhanced tumor-growth inhibition. |
Signaling Pathways and Experimental Workflows
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancers
Caption: MAT2A-PRMT5 pathway in MTAP-deleted cancer and points of therapeutic intervention.
General Workflow for Assessing Drug Synergy
Caption: A generalized experimental workflow for the evaluation of drug synergy.
Experimental Protocols
In Vitro Synergy Assessment: Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effect of a MAT2A inhibitor and a chemotherapy agent on the proliferation of cancer cells.
Methodology:
-
Cell Culture: Culture MTAP-deleted cancer cell lines (e.g., HCT-116 MTAP-/-) in appropriate media and conditions.
-
Single-Agent IC50 Determination:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of each drug (MAT2A inhibitor and chemotherapy agent) alone to determine the half-maximal inhibitory concentration (IC50) for each.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
-
Combination Treatment (Checkerboard Assay):
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with a matrix of drug concentrations, including serial dilutions of the MAT2A inhibitor in combination with serial dilutions of the chemotherapy agent.
-
Include single-agent controls and a vehicle control.
-
Incubate for the same period as the single-agent assay.
-
-
Data Analysis:
-
Measure cell viability for all wells.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Synergy Assessment: Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo efficacy and tolerability of a MAT2A inhibitor in combination with a chemotherapy agent in a clinically relevant tumor model.
Methodology:
-
PDX Model Establishment:
-
Implant tumor fragments from a patient with an MTAP-deleted cancer subcutaneously into immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to grow to a palpable size.
-
-
Animal Grouping and Treatment:
-
When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (typically n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: MAT2A inhibitor alone
-
Group 3: Chemotherapy agent alone
-
Group 4: MAT2A inhibitor + Chemotherapy agent
-
-
Administer drugs according to a predetermined schedule and route (e.g., oral gavage for the MAT2A inhibitor, intravenous injection for chemotherapy).
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Statistically compare tumor volumes between the combination group and the single-agent groups to determine if the combination provides a significant therapeutic benefit (e.g., using a two-way ANOVA with post-hoc tests).
-
Assess for synergistic effects by comparing the observed TGI of the combination to the expected additive TGI of the individual agents.
-
Conclusion
The preclinical data strongly suggest that combining MAT2A inhibitors with taxane-based chemotherapy or gemcitabine is a promising therapeutic strategy for MTAP-deleted cancers. The synergistic anti-tumor effects observed in both in vitro and in vivo models provide a solid rationale for the ongoing clinical investigations of these combinations. Further research is warranted to elucidate the full potential of this therapeutic approach and to identify patient populations most likely to benefit.
References
- 1. IDEAYA Announces Phase 2 MAT2A Inhibitor, IDE397, Achieves First-Patient-In for Multiple Combination Cohorts in MTAP-Deletion Tumors [prnewswire.com]
- 2. probiologists.com [probiologists.com]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to MAT2A and PRMT5 Inhibitor Combination Therapy in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The combination of methionine adenosyltransferase 2A (MAT2A) inhibitors with protein arginine methyltransferase 5 (PRMT5) inhibitors represents a promising synthetic lethal approach for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comprehensive comparison of this combination therapy, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: A Dual-Targeted Synthetic Lethality
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is located on the 9p21 locus adjacent to the CDKN2A tumor suppressor. MTAP is a key enzyme in the methionine salvage pathway, responsible for converting methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted (MTAPdel) cancer cells, the absence of MTAP leads to a significant accumulation of MTA.[1][2][3]
This accumulation of MTA provides a unique therapeutic window. MTA acts as an endogenous, selective inhibitor of PRMT5, a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins involved in essential cellular processes, including RNA splicing, signal transduction, and DNA damage repair.[1][4] The elevated MTA levels in MTAPdel cells partially inhibit PRMT5 activity.
MAT2A is the primary enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor and a required cofactor for PRMT5. By inhibiting MAT2A, the intracellular concentration of SAM is reduced. This further cripples the already partially inhibited PRMT5 in MTAPdel cells, leading to a profound and selective anti-tumor effect. This dual inhibition creates a synthetic lethal interaction, where the combination of two non-lethal events (partial PRMT5 inhibition by MTA and SAM reduction by a MAT2A inhibitor) results in cancer cell death. The combination of a MAT2A inhibitor with a direct, MTA-cooperative PRMT5 inhibitor has been shown to be particularly effective, leading to synergistic anti-proliferative effects and durable tumor regressions in preclinical models.
Caption: Signaling pathway in MTAP-deleted cancers and the mechanism of MAT2A and PRMT5 inhibitor combination therapy.
Preclinical Efficacy: In Vitro and In Vivo Data
Numerous preclinical studies have demonstrated the synergistic anti-tumor activity of combining MAT2A and PRMT5 inhibitors in MTAP-deleted cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Synergistic Anti-proliferative Effects
| Cell Line | Cancer Type | MAT2A Inhibitor (IC50, nM) | PRMT5 Inhibitor (IC50, nM) | Combination Effect | Reference |
| H838 | Lung Adenocarcinoma | Data not specified | Data not specified | Synergistic anti-proliferative effects | |
| BXPC3 | Pancreatic Cancer | Data not specified | Data not specified | Synergistic anti-proliferative effects | |
| LN18 | Glioblastoma (MTAP-/-) | >10,000 | ~100 | Strong synergistic lethal effect | |
| U87 | Glioblastoma (MTAP-/-) | >10,000 | ~150 | Strong synergistic lethal effect | |
| U251 | Glioblastoma (MTAP+/+) | >10,000 | ~250 | No significant synergy |
Note: Specific IC50 values for the combination are often not reported in abstracts; instead, synergy is determined using models like the Bliss independence or Loewe additivity.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Model | Cancer Type | MAT2A Inhibitor (Dose) | PRMT5 Inhibitor (Dose) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| H838 Xenograft | Lung Adenocarcinoma | IDE397 (dose below MTD) | MTA-cooperative PRMT5i (dose below MTD) | Durable tumor regressions, including complete responses | |
| BXPC3 Xenograft | Pancreatic Cancer | IDE397 (dose below MTD) | MTA-cooperative PRMT5i (dose below MTD) | Durable tumor regressions, including complete responses | |
| Patient-Derived Orthotopic Xenograft | Glioblastoma | Not specified | Not specified | Significantly inhibited tumor growth and prolonged survival | |
| MTAP+/+ CRC Xenograft with MTDIA | Colorectal Cancer | AG-270 | Not applicable | Mimics synthetic lethality and reduces tumor growth |
MTD: Maximally Tolerated Dose; MTDIA: Methylthio-DADMe-immucillin-A (an MTAP inhibitor)
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the combination of MAT2A and PRMT5 inhibitors.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells (e.g., 2,000-5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of the MAT2A inhibitor and the PRMT5 inhibitor, both alone and in combination, for 72-120 hours.
-
Reagent Addition: Add CCK-8 or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance (for CCK-8) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and assess synergy using software such as SynergyFinder or Combenefit.
Western Blotting for Pharmacodynamic Markers
-
Cell Lysis: Treat cells with the inhibitors for a specified time (e.g., 24-72 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against symmetric dimethyl arginine (SDMA) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment groups (Vehicle, MAT2A inhibitor alone, PRMT5 inhibitor alone, Combination).
-
Drug Administration: Administer the drugs daily via oral gavage or another appropriate route at predetermined doses.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., SDMA levels by IHC or western blot).
References
A Comparative Guide to the Pharmacokinetic Profiles of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors represents a promising therapeutic strategy for cancers with MTAP (methylthioadenosine phosphorylase) deletion. Understanding the pharmacokinetic (PK) profiles of these emerging drug candidates is crucial for optimizing their clinical development and therapeutic application. This guide provides a comparative analysis of the publicly available pharmacokinetic data for two clinical-stage MAT2A inhibitors: AG-270 and IDE397.
Key Pharmacokinetic Parameters
The following table summarizes the available human pharmacokinetic parameters for AG-270 and IDE397. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and analytical methodologies.
| Parameter | AG-270 (NCT03435250) | IDE397 (NCT04794699) |
| Maximum Plasma Concentration (Cmax) | Dose-proportional increases observed up to 200 mg daily. Specific values not detailed in publicly available literature. | Dose-proportional increases observed from Cohort 1 through Cohort 5 in the Phase 1 trial. Specific values are not yet publicly available.[1] |
| Time to Maximum Plasma Concentration (Tmax) | Not explicitly reported in publicly available literature. | Not publicly available. |
| Area Under the Curve (AUC) | Geometric mean AUC0-24,ss ranged from 33,200 to 199,085 ngh/mL in once-daily dosing cohorts (50 mg to 200 mg). At 200 mg twice daily, the geometric mean AUC0-24,ss was 254,616 ngh/mL. | Dose-proportional increases in AUC were observed from Cohort 1 through Cohort 5 in the Phase 1 trial. Specific values are not yet publicly available.[1] |
| Half-life (t1/2) | Median half-life ranged from 16.1 to 38.4 hours across different dose cohorts. | Not publicly available. |
| Dosing Regimen in Clinical Trials | Once or twice daily oral administration.[2] | Once daily oral administration. |
| Metabolism and Excretion | Details not extensively reported in publicly available literature. | Details not publicly available. |
Note: "ss" denotes steady-state. Data for IDE397 is based on press releases and clinical trial announcements, with specific quantitative values pending full publication.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the context of this research, the following diagrams illustrate the MAT2A signaling pathway and a typical experimental workflow for a clinical pharmacokinetic study.
Experimental Protocols
Detailed experimental protocols for the clinical trials are extensive. However, based on the available information and general guidelines for such studies, the key methodologies are outlined below.
AG-270 (NCT03435250) Pharmacokinetic Study Design
The Phase 1 trial of AG-270 was an open-label, multicenter, dose-escalation and expansion study in patients with advanced solid tumors or lymphoma with homozygous MTAP deletion.[2]
-
Dosing: AG-270 was administered orally once or twice daily in 28-day cycles.[2]
-
Pharmacokinetic Sampling: Intensive pharmacokinetic and pharmacodynamic sampling was conducted after the first dose and again after two weeks of treatment to assess steady-state concentrations.
-
Bioanalytical Method: While the specific details of the bioanalytical method for AG-270 plasma concentration measurement are not fully disclosed in the primary publications, such studies typically employ validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are validated according to regulatory guidelines (e.g., FDA guidance) to ensure accuracy, precision, selectivity, and stability.
IDE397 (NCT04794699) Pharmacokinetic Study Design
The Phase 1/2 trial of IDE397 is an open-label, multicenter, dose-escalation and expansion study in adult participants with advanced solid tumors harboring MTAP deletion.
-
Dosing: IDE397 is administered orally once daily.
-
Pharmacokinetic Sampling: The study protocol includes the collection of plasma samples to determine the pharmacokinetic profile of IDE397 and its metabolites following single and multiple oral administrations. The sampling schedule is designed to adequately characterize the absorption, distribution, metabolism, and excretion of the drug.
-
Bioanalytical Method: Similar to the AG-270 study, the quantification of IDE397 in plasma samples is expected to be performed using a validated LC-MS/MS method. The validation would ensure the reliability of the data for pharmacokinetic analysis.
Discussion
The available data indicates that both AG-270 and IDE397 exhibit pharmacokinetic properties that support their continued clinical development. Both compounds have shown dose-proportional increases in exposure, a desirable characteristic for predictable dosing. AG-270 has a relatively long half-life, which may allow for once-daily dosing.
While specific quantitative pharmacokinetic data for IDE397 are not yet publicly available, the announcements from IDEAYA Biosciences suggest a favorable profile that has led to the selection of a recommended Phase 2 dose.
Further publications from the ongoing clinical trials are anticipated to provide a more complete and detailed comparison of the pharmacokinetic profiles of these and other emerging MAT2A inhibitors. This information will be critical for clinicians and researchers in selecting the most appropriate therapeutic agents and dosing strategies for patients with MTAP-deleted cancers.
References
Validating the Specificity of MAT2A Inhibitors in Isogenic Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This synthetic lethal approach relies on the specific vulnerability of MTAP-deficient cancer cells to the reduction of S-adenosylmethionine (SAM), the universal methyl donor produced by MAT2A. This guide provides a comparative overview of the specificity of MAT2A inhibitors, focusing on their validation in isogenic cell lines, and is supported by experimental data and detailed protocols.
Mechanism of Action: The Synthetic Lethality of MAT2A Inhibition in MTAP-Deficient Cancers
In normal cells, the enzyme MAT2A catalyzes the synthesis of SAM from methionine and ATP.[1] SAM is crucial for various cellular processes, including the methylation of DNA, RNA, and proteins.[1] A key enzyme that utilizes SAM is Protein Arginine Methyltransferase 5 (PRMT5), which is involved in mRNA splicing, DNA damage repair, and cell proliferation.
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene.[2] MTAP is responsible for salvaging methionine from methylthioadenosine (MTA), a byproduct of polyamine synthesis. In MTAP-deleted cancer cells, MTA accumulates and acts as a partial inhibitor of PRMT5.[2] This partial inhibition makes these cells highly dependent on a steady supply of SAM to maintain sufficient PRMT5 activity for survival.
MAT2A inhibitors exploit this dependency. By blocking MAT2A, these inhibitors drastically reduce the intracellular concentration of SAM.[2] In MTAP-deleted cells, this SAM depletion further cripples the already partially inhibited PRMT5, leading to a significant reduction in symmetric dimethylarginine (SDMA) levels on target proteins, ultimately triggering cell cycle arrest and apoptosis. In contrast, MTAP-wild-type cells are less sensitive to MAT2A inhibition as their PRMT5 activity is not pre-compromised by MTA accumulation. This differential effect forms the basis of the synthetic lethal strategy targeting MAT2A in MTAP-deleted cancers.
Comparative Performance of MAT2A Inhibitors in Isogenic Cell Lines
The specificity of MAT2A inhibitors is rigorously tested in isogenic cell line pairs, which are genetically identical except for the presence or absence of the MTAP gene. The human colorectal carcinoma cell line HCT116 is a commonly used model, with both a wild-type (MTAP+/+) and an engineered MTAP-knockout (MTAP-/-) version available.
Here, we compare the performance of three MAT2A inhibitors: AG-270, IDE397, and PF-9366.
| Inhibitor | Cell Line | MTAP Status | IC50 (Cell Viability) | Reference |
| AG-270 | Cancer Cell Lines | MTAP-/- | 260 nM | |
| IDE397 | HCT116 | MTAP-/- | Selective Inhibition (IC50 ~10 nM in another cell line) | |
| PF-9366 | Huh-7 | N/A | 10 µM |
Table 1: Comparison of Cell Viability Inhibition by MAT2A Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) for cell viability of different MAT2A inhibitors. Note that direct comparison is challenging due to variations in cell lines and experimental conditions across studies.
| Inhibitor | Cell Line | MTAP Status | Effect on SAM Levels | Effect on SDMA Levels | Reference |
| AG-270 | HT-29 | MTAP+/+ | 6.3-fold decrease | No effect | |
| HT-29 (with MTAP inhibitor) | MTAP+/+ | Decrease | >90% reduction | ||
| IDE397 | HCT116 | MTAP+/+ | Equivalent inhibition | No selective inhibition | |
| HCT116 | MTAP-/- | Equivalent inhibition | Selective inhibition | ||
| PF-9366 | H520 | N/A | IC50 = 1.2 µM | Not Reported | |
| Huh-7 | N/A | IC50 = 255 nM | Not Reported |
Table 2: Comparison of Biomarker Modulation by MAT2A Inhibitors. This table outlines the effects of MAT2A inhibitors on the intracellular levels of S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA).
Experimental Protocols
To ensure the reproducibility and accuracy of the findings, detailed experimental protocols are essential.
Experimental Workflow for Validating MAT2A Inhibitor Specificity
Cell Viability Assay (MTT/MTS)
Objective: To determine the differential effect of the MAT2A inhibitor on the proliferation of MTAP+/+ and MTAP-/- cells.
Protocol:
-
Cell Seeding: Seed HCT116 MTAP+/+ and MTAP-/- cells in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the MAT2A inhibitor in growth medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using a non-linear regression analysis.
Western Blot for SDMA Levels
Objective: To measure the level of symmetric dimethylarginine (SDMA) as a downstream marker of PRMT5 activity.
Protocol:
-
Cell Treatment and Lysis: Treat HCT116 MTAP+/+ and MTAP-/- cells with the MAT2A inhibitor for 72 hours. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the SDMA signal to the loading control.
LC-MS/MS for Intracellular SAM Quantification
Objective: To accurately measure the intracellular concentration of S-adenosylmethionine (SAM).
Protocol:
-
Cell Treatment and Metabolite Extraction: Treat HCT116 MTAP+/+ and MTAP-/- cells with the MAT2A inhibitor. After treatment, rapidly wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells and collect the cell suspension. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis:
-
Inject the metabolite extract onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate SAM from other metabolites using a suitable column (e.g., a HILIC or reversed-phase column).
-
Detect and quantify SAM using multiple reaction monitoring (MRM) in positive ion mode, monitoring the specific precursor-to-product ion transition for SAM.
-
-
Data Analysis: Quantify the SAM concentration by comparing the peak area to a standard curve generated with known concentrations of a SAM standard. Normalize the SAM levels to the cell number or total protein content.
Conclusion
The validation of MAT2A inhibitor specificity in isogenic cell lines is a critical step in their preclinical development. By employing a combination of cell viability assays and the measurement of key biomarkers like SAM and SDMA, researchers can robustly demonstrate the selective targeting of MTAP-deleted cancer cells. The data presented for inhibitors such as AG-270 and IDE397 highlight the promise of this therapeutic strategy. The provided experimental protocols offer a framework for the consistent and reliable evaluation of novel MAT2A inhibitors.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of MAT2A Inhibitor 3
For laboratory professionals engaged in cancer research and drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of MAT2A inhibitor 3, a methionine adenosyltransferase 2A inhibitor used in cancer research. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, whether in solid form or in solution, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste must be carried out in accordance with institutional and local regulations. The following procedures are based on general best practices for hazardous chemical waste management in a laboratory setting.
1. Unused or Expired Solid Compound:
-
Containerization: Unused or expired solid this compound should be disposed of in its original container whenever possible. If the original container is not available, use a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name (this compound) and any known hazard information.
-
Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste contractor.
2. Liquid Waste (Solutions):
-
Segregation: Solutions containing this compound should be collected separately from other waste streams. Do not mix with non-hazardous waste or other incompatible chemicals. Halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Containerization: Collect liquid waste in a designated, leak-proof, and shatter-resistant container. The container must be compatible with the solvent used (e.g., glass or polyethylene). Keep the container closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., DMSO, saline), and the approximate concentration.
-
Disposal: Never dispose of solutions containing this compound down the drain[1]. Arrange for collection by your institution's EHS office.
3. Contaminated Labware and Materials:
-
Solid Waste: Disposable items that have come into contact with this compound, such as pipette tips, gloves, and vials, should be collected in a designated hazardous waste bag or container. These items are considered chemically contaminated solid waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Spill Cleanup: In the event of a spill, use an inert absorbent material to contain the substance. The spilled chemical and all cleanup materials must be collected and disposed of as hazardous waste[2].
4. Empty Containers:
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste[4]. Subsequent rinses may also need to be collected depending on the toxicity of the compound and local regulations.
-
Container Disposal: After thorough rinsing and air-drying, obliterate or remove the original label. The defaced container can then typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box)[4].
Quantitative Data Summary for Chemical Waste Management
While specific quantitative data for this compound disposal is not available, general laboratory chemical waste guidelines provide quantitative thresholds for storage and disposal.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons in a Satellite Accumulation Area. | |
| Acutely Toxic Waste Limit | A maximum of one quart of liquid or one kilogram of solid for P-listed chemicals. | |
| Container Fill Level | Fill containers no further than the shoulder to prevent overfilling. | |
| Storage Time Limit | Hazardous waste may be stored in a Satellite Accumulation Area for up to 12 months. |
Experimental Protocol Waste Management
Protocol: Cell Viability Assay using this compound
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treat cancer cell lines cultured in 96-well plates with the various concentrations of the inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
Waste Management for this Protocol:
-
Liquid Waste: All cell culture media containing this compound must be collected as liquid hazardous waste.
-
Solid Waste: The 96-well plates, pipette tips, tubes, and gloves used in handling the compound should be disposed of in a designated hazardous waste container for chemically contaminated solids.
-
Stock Solution: Any remaining concentrated stock solution of this compound in DMSO must be disposed of as liquid hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling MAT2A Inhibitor 3
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This guide provides essential safety and logistical information for handling MAT2A inhibitor 3, a potent methionine adenosyltransferase 2A inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best practices for handling potent, small molecule enzyme inhibitors, drawing from general laboratory safety guidelines and information related to this class of compounds.
Compound Information
This compound is identified as a methionine adenosyltransferase 2A (MAT2A) inhibitor with an IC50 of less than 200 nM.[1][2] It is described in patent WO2020123395A1 as a 2-oxoquinazoline derivative.[3] Given its high potency, it should be handled with care as a potentially hazardous compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended.[4] | To prevent skin contact and absorption. Change gloves immediately if contaminated. |
| Eye Protection | Chemical splash goggles are required.[5] | To protect eyes from splashes of the compound in solution. |
| Face Protection | A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To provide full-face protection from splashes. |
| Lab Coat | A buttoned, knee-length lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. | To prevent respiratory exposure to the powdered compound. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Handling Procedures
Adherence to strict operational protocols is critical to minimize exposure and ensure experimental integrity.
3.1. Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use an analytical balance inside a fume hood or a balance enclosure.
-
Dissolving: To prepare solutions, add the solvent to the solid compound slowly to avoid splashing. If precipitation or phase separation occurs, gentle heating and/or sonication may be used to aid dissolution.
-
Storage:
-
Solid: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with the compound should be placed in a designated hazardous waste bag. |
| Liquid Waste | Collect all liquid waste containing the inhibitor in a properly labeled, sealed, and chemically resistant waste container. |
| Spills | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly. |
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols & Signaling Pathway
Biochemical Assay for MAT2A Inhibition (Illustrative)
This protocol provides a general workflow for assessing the inhibitory activity of a compound against the MAT2A enzyme.
Caption: A typical workflow for an in vitro biochemical assay to determine the IC50 of a MAT2A inhibitor.
MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in cellular metabolism and the impact of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
